molecular formula C8H8I2O2 B011539 1,2-Diiodo-4,5-dimethoxybenzene CAS No. 110190-08-4

1,2-Diiodo-4,5-dimethoxybenzene

Cat. No.: B011539
CAS No.: 110190-08-4
M. Wt: 389.96 g/mol
InChI Key: FFMFMRCSTBQCTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Diiodo-4,5-dimethoxybenzene (CAS 110190-08-4) is a versatile and high-value aromatic building block extensively used in organic synthesis and materials science research. This compound features two iodine atoms positioned ortho to each other on a benzene ring that is also substituted with two methoxy groups at the meta positions, making it a highly functionalized synthon for further structural elaboration. Its primary research value lies in its application in metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, where it serves as a pivotal precursor for constructing complex organic architectures, disubstituted alkynes, and extended π-conjugated systems. The presence of iodine, a superior leaving group in halogen exchange reactions, allows for sequential and selective functionalization. The methoxy groups contribute electron density to the aromatic ring, influencing the compound's reactivity and the electronic properties of resulting materials. Researchers utilize this diiodoarene in the development of organic semiconductors, liquid crystals, and ligands for metal-organic frameworks (MOFs), where its structural rigidity and potential for dipole-dipole interactions influence molecular packing and material properties. Molecular Formula: C₈H₈I₂O₂ Average Mass: 389.96 g/mol CAS Registry Number: 110190-08-4 Please Note: This product is designated 'For Research Use Only.' It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should review the Safety Data Sheet (SDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-diiodo-4,5-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8I2O2/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFMFMRCSTBQCTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1OC)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8I2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90399233
Record name 1,2-diiodo-4,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110190-08-4
Record name 1,2-diiodo-4,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-DIIODO-4,5-DIMETHOXYBENZENE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

physical properties of 1,2-Diiodo-4,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of 1,2-Diiodo-4,5-dimethoxybenzene

Executive Summary

This compound, also known as 4,5-diiodoveratrole, is a halogenated aromatic compound with growing significance in synthetic chemistry. Its electron-rich nature, coupled with the presence of two ortho-diiodo substituents, makes it a valuable precursor for organometallic chemistry, the synthesis of conductive polymers, and specialized ligands.[1] Notably, recent research has highlighted its exceptional performance as a robust, metal-free electrocatalyst for C-H functionalization reactions, operating efficiently at low catalyst loadings.[2][3] This guide provides a comprehensive overview of its core physical properties, synthesizing data from crystallographic studies and spectroscopic analysis. Where experimental data is not publicly available, this document provides expert-guided protocols for its determination, ensuring researchers have the necessary tools to fully characterize and utilize this versatile molecule.

Molecular Structure and Chemical Identity

This compound possesses a symmetrical structure with two methoxy groups and two iodine atoms substituted on a benzene ring. This substitution pattern dictates its chemical reactivity and its distinct spectroscopic signature.

Caption: Molecular Structure of this compound.

Table 1: Chemical Identifiers and Core Properties

Property Value Source(s)
IUPAC Name This compound [4]
Synonyms 4,5-Diiodoveratrole [4]
CAS Number 110190-08-4 [4]
Molecular Formula C₈H₈I₂O₂ [4]
Molecular Weight 389.96 g/mol [4]
Monoisotopic Mass 389.86137 Da [4]
Appearance Colorless crystals [1]
Melting Point Not experimentally reported. The analogous 1,2-dibromo-4,5-dimethoxybenzene melts at 89-91 °C. -

| Solubility | Not experimentally reported. Expected to be soluble in chlorinated solvents (e.g., dichloromethane, chloroform) and ethers, with low solubility in water and alcohols like ethanol. | - |

Crystallographic and Structural Analysis

The definitive structural analysis of this compound was reported by Cukiernik et al. in 2008.[1] Their single-crystal X-ray diffraction study provides profound insights into its molecular geometry and the critical role of non-covalent interactions in its solid-state architecture.

The molecule itself is nearly planar. The crystal packing is heavily influenced by "halogen bonding," a specific type of non-covalent interaction. In the crystal lattice, the structure is organized into linear chains defined by C−I···O interactions. These chains are further interlinked by C−I···I−C interactions, creating a robust, well-defined architecture.[1] This is a distinct feature compared to its dibromo analog, where π-stacking and Br···Br interactions are more dominant, demonstrating the unique role of iodine in directing crystal packing.[1]

Spectroscopic Profile

The symmetrical nature of this compound simplifies its spectroscopic signatures, particularly in NMR.

¹H NMR Spectroscopy

The proton NMR spectrum is characterized by two distinct singlets, confirming the molecule's C₂ symmetry.

  • Aromatic Protons: A singlet appears at 7.23 ppm .[1] This signal integrates to 2H and corresponds to the two chemically equivalent protons on the aromatic ring (H-3 and H-6).

  • Methoxy Protons: A singlet appears at 3.83 ppm .[1] This signal integrates to 6H and corresponds to the protons of the two equivalent methoxy groups.

¹³C NMR Spectroscopy: Predicted Analysis and Experimental Protocol

While an experimental ¹³C NMR spectrum is not available in the published literature, the molecular symmetry allows for a confident prediction of its key features.

Predicted Spectrum: Due to the plane of symmetry bisecting the molecule, a proton-decoupled ¹³C NMR spectrum is expected to show only four distinct signals:

  • C-I Carbons (C1, C2): Quaternary carbons bonded to iodine are significantly shielded. Expected chemical shift: 90-105 ppm .

  • C-H Carbons (C3, C6): Aromatic carbons bonded to hydrogen. Expected chemical shift: 115-125 ppm .

  • C-O Carbons (C4, C5): Quaternary carbons bonded to the methoxy groups. Expected chemical shift: 145-155 ppm .

  • -OCH₃ Carbons: The two equivalent methoxy carbons. Expected chemical shift: 55-65 ppm .

Protocol for Experimental Determination:

  • Sample Preparation: Dissolve 15-25 mg of purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Instrument Setup: Utilize a standard NMR spectrometer (e.g., 400 or 500 MHz).

  • Acquisition: Acquire a standard proton-decoupled ¹³C spectrum. An acquisition time of 1-2 hours is typically sufficient to obtain a good signal-to-noise ratio for all carbons, including the weaker quaternary signals.

Infrared (IR) Spectroscopy: Predicted Analysis and Experimental Protocol

Predicted Spectrum: An IR spectrum will show characteristic vibrations for its functional groups:

  • ~3050-3100 cm⁻¹: Aromatic C-H stretching.

  • ~2850-2960 cm⁻¹: Aliphatic C-H stretching from the methoxy groups.

  • ~1500 & ~1580 cm⁻¹: C=C aromatic ring stretching vibrations.

  • ~1250 cm⁻¹ (strong): Aryl-O (ether) asymmetric stretching.

  • ~1020 cm⁻¹ (strong): Aryl-O (ether) symmetric stretching.

  • ~500-600 cm⁻¹: C-I stretching vibration.

Protocol for Experimental Determination:

  • Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of the compound with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, acquire the spectrum from a thin film by dissolving the sample in a volatile solvent (e.g., dichloromethane), depositing it on a salt plate (NaCl or KBr), and allowing the solvent to evaporate.

  • Acquisition: Record the spectrum using a standard FT-IR spectrometer, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.

Mass Spectrometry: Predicted Analysis and Experimental Protocol

Predicted Spectrum:

  • Molecular Ion (M⁺): A prominent peak is expected at m/z ≈ 389.86 , corresponding to the exact mass of the C₈H₈I₂O₂ molecule.

  • Fragmentation: Expect to see characteristic fragmentation patterns, including the loss of methyl groups (-15 amu), methoxy groups (-31 amu), and iodine atoms (-127 amu).

Protocol for Experimental Determination:

  • Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable method.

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a volatile solvent like ethyl acetate or dichloromethane.

  • GC Conditions: Use a standard capillary column (e.g., DB-5 or equivalent). A typical temperature program would start at 100 °C, ramping to 280 °C at 10-20 °C/min.

  • MS Acquisition: Acquire mass spectra in the range of m/z 40-500.

Synthesis and Purification Protocol

The synthesis of this compound is achieved by the direct electrophilic iodination of 1,2-dimethoxybenzene (veratrole). The methoxy groups are strongly activating and ortho-, para-directing, making the 4 and 5 positions highly susceptible to substitution. The use of iodine monochloride (ICl) provides a potent source of electrophilic iodine.[1]

Synthesis_Workflow Veratrole 1,2-Dimethoxybenzene (Veratrole) Reaction Electrophilic Aromatic Substitution (Stir at RT, 2-4h) Veratrole->Reaction ICl Iodine Monochloride (ICl) in Dichloromethane ICl->Reaction Quench Quench with aq. Na₂S₂O₃ / NaHCO₃ Reaction->Quench 1. Extract Extract with Dichloromethane Quench->Extract 2. Dry Dry over Na₂SO₄ Extract->Dry 3. Evaporate Solvent Removal (Rotary Evaporation) Dry->Evaporate 4. Purify Recrystallization from Ethanol Evaporate->Purify 5. Product This compound (Colorless Crystals) Purify->Product

Caption: Recommended workflow for the synthesis and purification of this compound.

Detailed Protocol:

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (N₂ or Ar), dissolve 1,2-dimethoxybenzene (1.0 eq.) in a suitable solvent such as dichloromethane or glacial acetic acid.

  • Addition of Reagent: Prepare a solution of iodine monochloride (2.1 eq.) in the same solvent. Add the ICl solution dropwise to the stirred veratrole solution at 0-5 °C (ice bath).

    • Causality Insight: Using a slight excess of ICl ensures complete di-substitution. Dropwise addition at low temperature helps to control the exothermic reaction and minimize the formation of side products.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Pour the reaction mixture into a separatory funnel containing an aqueous solution of sodium bisulfite or sodium thiosulfate to quench any unreacted iodine monochloride. Neutralize with a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with dichloromethane (3x volumes). Combine the organic layers.

  • Washing and Drying: Wash the combined organic phase with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude solid should be purified by recrystallization from hot ethanol to yield colorless crystals.[1]

    • Trustworthiness Principle: The purity of the final product should be confirmed by measuring its ¹H NMR spectrum and comparing it to the literature values (singlets at 7.23 and 3.83 ppm) and by elemental analysis.[1]

Safety and Handling

This compound is classified as causing serious eye irritation (H319).[4] Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.

  • Handling: Avoid creating dust. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light.

  • Incompatibilities: Avoid strong oxidizing agents.

The primary hazard in the synthesis protocol is iodine monochloride (ICl) , which is corrosive and reacts violently with water. It should be handled with extreme care in a fume hood.

Conclusion

This compound is a symmetrical, crystalline solid whose physical properties are dominated by the strong electron-donating character of its methoxy groups and the halogen-bonding potential of its iodine substituents. While its fundamental characterization by ¹H NMR and X-ray crystallography is well-established, a significant opportunity exists for researchers to contribute to the field by experimentally determining and publishing its melting point, full spectroscopic profile (¹³C NMR, IR, MS), and solubility data. The protocols outlined in this guide provide a robust framework for both the synthesis and the comprehensive characterization of this increasingly important chemical building block.

References

  • PubChem. This compound | C8H8I2O2 | CID 4093342. Available from: [Link]

  • Stavropoulos, P. et al. (2022). Iodine–Iodine Cooperation Enables Metal-Free C–N Bond-Forming Electrocatalysis via Isolable Iodanyl Radicals. Journal of the American Chemical Society.
  • National Center for Biotechnology Information. Iodine–Iodine Cooperation Enables Metal-Free C–N Bond-Forming Electrocatalysis via Isolable Iodanyl Radicals. PubMed Central. Available from: [Link]

  • Cukiernik, F. D., Zelcer, A., Garland, M. T., & Baggio, R. (2008). Halogen bonding in 1,2-dibromo-4,5-dimethoxybenzene and this compound. Acta Crystallographica Section C: Crystal Structure Communications, 64(11), o604–o608. Available from: [Link]

  • Chemsrc. 1,4-Diiodo-2,5-dimethoxybenzene | CAS#:51560-21-5. Available from: [Link]

  • ResearchGate. Iodination of di-and trimethoxy substituted benzene derivatives using... Available from: [Link]

  • ResearchGate. Theoretical study of the iodination of methoxybenzene by iodine monochloride. Available from: [Link]

  • Master Organic Chemistry. 13-C NMR - How Many Signals. Available from: [Link]

  • Oregon State University. 13C NMR Chemical Shift. Available from: [Link]

  • Biblioteca Digital Exactas. Halogen bonding in 1,2-dibromo-4,5-dimethoxybenzene and this compound. Available from: [Link]

  • National Center for Biotechnology Information. 1,2-Diiodo-4,5-dimethylbenzene. PubMed Central. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Sourcing and Qualifying 1,2-Diiodo-4,5-dimethoxybenzene for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of a Niche Building Block

In the landscape of pharmaceutical and materials science research, progress is often dictated by the availability and quality of key chemical intermediates. 1,2-Diiodo-4,5-dimethoxybenzene (also known as 4,5-diiodoveratrole) is one such critical building block.[1] With the chemical formula C₈H₈I₂O₂ and a molecular weight of approximately 389.96 g/mol , this highly functionalized aromatic compound serves as a versatile scaffold for the synthesis of more complex molecular architectures.[1][2]

Its strategic importance lies in the two ortho-positioned iodine atoms, which are excellent leaving groups for a variety of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This reactivity allows for the regioselective introduction of new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern synthetic chemistry. The dimethoxy substituents activate the benzene ring and influence the electronic properties of the final products. Notably, this compound is categorized as a "Protein Degrader Building Block," highlighting its relevance in cutting-edge therapeutic modalities like PROTACs (Proteolysis Targeting Chimeras).[2]

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for sourcing, evaluating, and safely handling this compound, ensuring the integrity and success of their research endeavors.

The Commercial Supplier Landscape: Navigating a Niche Market

This compound is not a bulk commodity chemical but rather a specialized reagent available through fine chemical suppliers. While readily found in catalogs, its procurement requires careful consideration due to variability in purity, documentation, and intended use. Many suppliers offer this compound for research and development purposes only, and it is crucial to adhere to these restrictions.[2]

A significant portion of the market provides this chemical with the explicit caveat that the buyer assumes full responsibility for confirming its identity and purity. For instance, the Sigma-Aldrich AldrichCPR line offers this product as part of a collection of rare chemicals but does not provide analytical data, selling it on an "as-is" basis.[3] This practice underscores the necessity for robust in-house quality control by the end-user.

Table 1: Comparison of Commercial Suppliers for this compound
SupplierProduct/Catalog No.CAS NumberAvailable QuantitiesNoteworthy Provisos
Sigma-Aldrich S843970110190-08-450 mgSold "as-is." Buyer is responsible for confirming identity and purity; no analytical data provided.[3]
Aladdin Scientific D165905110190-08-450 mgFor professional manufacturing, research, and industrial use only; not for medical or consumer use.[2]
PubChem Vendors Varies110190-08-4VariesPubChem aggregates listings from numerous global vendors; diligence is required to vet individual suppliers.[1]

Note: Availability and product specifications are subject to change. Researchers should always consult the supplier's website and documentation for the most current information.

Workflow for Sourcing and Qualification

A systematic approach is essential when sourcing specialized reagents. The following workflow outlines the critical steps from initial identification to final acceptance for use in experiments.

G cluster_0 Phase 1: Sourcing cluster_1 Phase 2: Procurement & Verification cluster_2 Phase 3: Utilization start Identify Need for This compound search Search Supplier Catalogs (e.g., Sigma-Aldrich, Aladdin) start->search compare Compare Suppliers: - Price - Purity Claims - Availability search->compare request Request Quote & Certificate of Analysis (if available) compare->request order Place Purchase Order request->order receive Receive & Log Material order->receive qc Perform Incoming Quality Control (QC) receive->qc approve Approve or Reject Batch qc->approve use Release for Experimental Use approve->use

Caption: Workflow for sourcing, procuring, and qualifying a chemical reagent.

Part 4: In-House Quality Control: A Non-Negotiable Protocol

Given that suppliers may not provide analytical data, independent verification is paramount. Failure to confirm the identity and purity of the starting material can lead to failed reactions, irreproducible results, and significant loss of time and resources. Isomeric impurities, such as other diiododimethoxybenzene regioisomers, are a primary concern as they can lead to the formation of undesired products that are difficult to separate.

Experimental Protocol: Identity and Purity Confirmation by ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a rapid and definitive method for confirming the structure of this compound. The molecule's C₂ symmetry results in a simple, characteristic spectrum.

Objective: To confirm the chemical structure and assess the purity of a supplied batch of this compound.

Materials:

  • Sample of this compound (5-10 mg)

  • Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • NMR tube

  • Vortex mixer

  • NMR Spectrometer (300 MHz or higher)

Methodology:

  • Sample Preparation: Weigh approximately 5-10 mg of the compound and dissolve it in ~0.7 mL of CDCl₃ in a small vial.

  • Transfer: Once fully dissolved, transfer the solution to an NMR tube.

  • Acquisition: Acquire a ¹H NMR spectrum according to standard instrument procedures. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the spectrum by applying Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift by setting the TMS peak to 0.00 ppm.

  • Analysis:

    • Expected Chemical Shifts (δ): Based on analogous structures, two key signals are expected.[4]

      • A singlet corresponding to the two equivalent aromatic protons (H-3 and H-6). The expected region is typically δ 7.0-8.0 ppm.

      • A singlet corresponding to the six equivalent protons of the two methoxy (-OCH₃) groups. The expected region is typically δ 3.8-4.2 ppm.

    • Integration: Integrate the signals. The ratio of the aromatic proton integral to the methoxy proton integral should be 2:6 (or 1:3).

    • Purity Assessment: The absence of significant unassignable peaks suggests high purity. The presence of other peaks may indicate residual solvent, starting materials, or isomeric impurities.

Synthetic Context: Understanding Potential Impurities

A plausible and widely used method for iodinating activated benzene rings involves electrophilic substitution using iodine in the presence of an oxidizing agent.[4] Understanding this process helps anticipate potential impurities.

Sources

Methodological & Application

Application Note: Sonogashira Coupling with 1,2-Diiodo-4,5-dimethoxybenzene for the Synthesis of Novel Alkynyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive technical guide to the Sonogashira coupling reaction utilizing 1,2-diiodo-4,5-dimethoxybenzene as a key building block. The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[1] This guide will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol for the synthesis of 1,2-bis(alkynyl)-4,5-dimethoxybenzene derivatives, and discuss the significance of this methodology in the fields of medicinal chemistry and materials science. The protocol is designed to be a self-validating system, with explanations for key experimental choices to ensure robust and reproducible results.

Introduction

The Sonogashira reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, has become an indispensable tool in modern organic synthesis.[2] Its tolerance of a wide range of functional groups and relatively mild reaction conditions have cemented its importance in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1] The use of di-iodinated aromatic compounds, such as this compound, as substrates in Sonogashira couplings opens avenues for the creation of symmetrical and unsymmetrical diarylalkynes, which are key structural motifs in many biologically active compounds and conjugated polymers.

The this compound core is of particular interest due to the potential for further functionalization of the methoxy groups and the defined spatial relationship of the two alkynyl substituents. This allows for the construction of rigid molecular scaffolds and the exploration of novel chemical space in drug discovery programs.

Reaction Mechanism: The Catalytic Cycles

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. While the exact mechanism can be influenced by the specific reaction conditions, the generally accepted pathway provides a solid framework for understanding and optimizing the reaction.

The Palladium Cycle

The palladium cycle is responsible for the formation of the new carbon-carbon bond. It begins with the active Pd(0) catalyst, which undergoes oxidative addition with the aryl iodide (this compound). This is followed by a transmetalation step where the copper acetylide, generated in the copper cycle, transfers the alkynyl group to the palladium center. The cycle concludes with reductive elimination, which forms the desired alkynyl-aryl product and regenerates the Pd(0) catalyst.

The Copper Cycle

The role of the copper(I) co-catalyst is to facilitate the activation of the terminal alkyne.[3] The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This intermediate is crucial for the transmetalation step in the palladium cycle. The use of a copper co-catalyst generally allows for milder reaction conditions and higher yields.

Experimental Protocol: Double Sonogashira Coupling of this compound

This protocol details a representative procedure for the double Sonogashira coupling of this compound with a generic terminal alkyne. It is important to note that optimization of reaction conditions (e.g., temperature, reaction time, catalyst loading) may be necessary for different terminal alkynes.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially AvailableHandle with care, potential irritant.
Terminal Alkyne (e.g., Phenylacetylene)≥98%Commercially AvailableEnsure it is free of peroxides.
Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]≥98%Commercially AvailableAir-stable catalyst precursor.
Copper(I) Iodide (CuI)≥99%Commercially AvailableProtect from light.
Triethylamine (TEA)Anhydrous, ≥99.5%Commercially AvailableUse freshly distilled or from a sealed bottle.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially AvailableUse freshly distilled or from a solvent purification system.
Argon or Nitrogen GasHigh PurityFor maintaining an inert atmosphere.
Equipment
  • Schlenk flask or round-bottom flask equipped with a reflux condenser and magnetic stir bar

  • Inert gas (argon or nitrogen) manifold

  • Heating mantle with a temperature controller

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere of argon or nitrogen, add this compound (1.0 mmol, 1.0 eq).

    • Add dichlorobis(triphenylphosphine)palladium(II) (0.02 mmol, 2 mol%) and copper(I) iodide (0.04 mmol, 4 mol%).

    • Add a magnetic stir bar.

  • Solvent and Reagent Addition:

    • Add anhydrous tetrahydrofuran (10 mL) and anhydrous triethylamine (5 mL) to the flask via syringe.

    • Stir the mixture at room temperature for 10 minutes to ensure dissolution and mixing of the catalyst and starting material.

    • Add the terminal alkyne (2.2 mmol, 2.2 eq) to the reaction mixture dropwise via syringe. A slight excess of the alkyne is used to drive the reaction to completion.

  • Reaction Execution:

    • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvents under reduced pressure using a rotary evaporator.

    • Dissolve the residue in dichloromethane (20 mL) and wash with a saturated aqueous solution of ammonium chloride (2 x 15 mL) to remove the triethylamine hydrohalide salt and copper salts.

    • Wash the organic layer with brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel. The eluent system will depend on the polarity of the product but a gradient of hexane and ethyl acetate is a good starting point.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the desired 1,2-bis(alkynyl)-4,5-dimethoxybenzene derivative.

Visualizing the Workflow and Mechanism

To better illustrate the experimental process and the underlying chemical transformations, the following diagrams are provided.

G cluster_setup 1. Reaction Setup cluster_addition 2. Reagent Addition cluster_reaction 3. Reaction cluster_workup 4. Workup cluster_purification 5. Purification A Dry Schlenk Flask under Inert Gas B Add this compound A->B C Add PdCl₂(PPh₃)₂ and CuI B->C D Add Anhydrous THF and TEA C->D E Stir for 10 min D->E F Add Terminal Alkyne E->F G Heat to 60-70 °C F->G H Stir for 12-24 h G->H I Monitor by TLC/LC-MS H->I J Cool to RT I->J K Remove Solvents J->K L Dissolve in DCM K->L M Wash with aq. NH₄Cl L->M N Dry and Concentrate M->N O Column Chromatography N->O P Isolate Pure Product O->P

Figure 1: Experimental workflow for the double Sonogashira coupling.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)-I(L₂) pd0->pd_complex1 Oxidative Addition (Ar-I) pd_complex2 Ar-Pd(II)-C≡CR(L₂) pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product Ar-C≡CR pd_complex2->product cuI CuI cu_acetylide Cu-C≡CR cuI->cu_acetylide cu_acetylide->pd_complex1 from Cu cycle alkyne R-C≡C-H alkyne->cu_acetylide base Base base->cu_acetylide

Figure 2: Simplified catalytic cycles of the Sonogashira coupling.

Expected Results and Characterization

Upon successful completion of the reaction and purification, a new compound with two alkynyl groups attached to the dimethoxybenzene core is expected. For example, the reaction with phenylacetylene would yield 1,2-bis(phenylethynyl)-4,5-dimethoxybenzene.

Hypothetical Characterization Data for 1,2-bis(phenylethynyl)-4,5-dimethoxybenzene:

TechniqueExpected Observations
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~7.6-7.3 (m, 10H, Ar-H of phenyl groups), ~7.1 (s, 2H, Ar-H of dimethoxybenzene), ~3.9 (s, 6H, -OCH₃)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~150 (Ar-C-O), ~132-128 (Ar-C of phenyl groups), ~115 (Ar-C-H of dimethoxybenzene), ~95 (alkynyl C), ~56 (-OCH₃)
Mass Spec. (ESI+)Expected m/z: [M+H]⁺ calculated for C₂₄H₁₉O₂
Appearance Typically a pale yellow to white solid

Note: Actual chemical shifts and appearance may vary.

Selectivity Considerations: Mono- vs. Di-substitution

Achieving selective mono-alkynylation of this compound can be challenging. The electronic properties of the two iodine atoms are very similar, and the introduction of the first alkynyl group may activate the second position for further coupling.[4] To favor mono-substitution, the following strategies can be employed:

  • Stoichiometry: Use of a substoichiometric amount of the terminal alkyne (e.g., 0.8-0.9 equivalents). This will inevitably lead to a mixture of starting material, mono- and di-substituted products, requiring careful chromatographic separation.

  • Lower Reaction Temperature: Conducting the reaction at a lower temperature may help to control the reactivity and favor the mono-coupled product.

  • Bulky Ligands: Employing bulky phosphine ligands on the palladium catalyst can introduce steric hindrance that disfavors the second coupling event.

For applications requiring the di-substituted product, using a slight excess of the alkyne (as described in the protocol) is the preferred method to ensure complete conversion of the starting material.

Safety and Handling

  • This compound: This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. While specific toxicity data is limited, related di-halo-dimethoxybenzene compounds are known to be irritants.[5]

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid creating dust.

  • Copper(I) Iodide: CuI is light-sensitive and a potential irritant.

  • Solvents and Reagents: Anhydrous solvents and triethylamine are flammable and should be handled under an inert atmosphere. Triethylamine has a strong, unpleasant odor and is corrosive.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Applications in Drug Discovery and Materials Science

The Sonogashira coupling of this compound provides access to a range of molecules with significant potential.

  • Drug Discovery: The resulting diarylalkyne scaffolds can be used as rigid linkers in the design of bivalent ligands or as core structures for the development of kinase inhibitors, antiviral agents, and other therapeutics. The ability to introduce diverse alkynes allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[6]

  • Materials Science: The di-alkynylated products are valuable monomers for the synthesis of conjugated polymers, such as poly(p-phenyleneethynylene)s (PPEs). These materials exhibit interesting photophysical and electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs), sensors, and molecular wires.

Conclusion

The Sonogashira coupling of this compound is a robust and versatile method for the synthesis of novel di-alkynyl aromatic compounds. By understanding the reaction mechanism and carefully controlling the reaction conditions, researchers can efficiently generate a wide array of structures for applications in drug discovery and materials science. This application note provides a solid foundation for the successful implementation of this powerful synthetic transformation.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • MDPI. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]

  • ScienceDirect. Sonogashira cross-coupling of 3-bromo-1,2-diones. [Link]

  • ResearchGate. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. [Link]

  • RSC Publishing. Difunctionalization of alkenes proceeding with radical 1,2-alkynyl migration in batch and continuous-flow modes. [Link]

  • SciSpace. Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]

  • ResearchGate. Synthesis of some mono and dialkynyl derivatives containing thieno[3,2-b]thiophene ring via Sonogashira alkynylation reaction. [Link]

  • ArODES. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]

  • SAGE Journals. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. [Link]

  • ChemRxiv. Gold-Catalyzed 1,2-Dicarbofunctionalization of Alkynes. [Link]

  • PubMed. Difunctionalization of Alkenes and Alkynes via Intermolecular Radical and Nucleophilic Additions. [Link]

  • RSC Publishing. Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes. [Link]

  • ResearchGate. (PDF) SEAr Mechanism of the Products of 1,2-Dimethoxybenzene and a Captodative Olefin: A Theoretical Approach. [Link]

  • ResearchGate. Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione. [Link]

  • ACS Publications. Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. [Link]

  • MDPI. Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. [Link]

  • ResearchGate. SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL SCREENING, AND MOLECULAR DOCKING STUDIES OF SOME NOVEL 2,6-BIS (4-CHLOROBENZOYL). [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis and characterization of bis(4-amino-2-bromo-6-methoxy)azobenzene derivatives. [Link]

  • PubChem. 1,2-Diamino-4,5-dimethoxybenzene. [Link]

  • ResearchGate. Synthesis and Characterization of a New Azo Ligand Derivative from 4,5-BIS(4-Methoxyphenyl) Imidazol and its Metal Complexes and Biological Activity Study of its PD(II) Complex. [Link]

  • Northwestern University. Selective Bifunctional Modification of a Non-catenated Metal−Organic Framework Material via “Click” Chemistry. [Link]

Sources

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1,2-Diiodo-4,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Scientific Foundation and Strategic Considerations

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organohalide, catalyzed by a palladium complex.[1] The choice of 1,2-diiodo-4,5-dimethoxybenzene as the electrophilic partner is strategic due to the high reactivity of the carbon-iodine (C-I) bond. In the rate-determining oxidative addition step of the catalytic cycle, the C-I bond is more readily cleaved by the palladium(0) catalyst compared to C-Br or C-Cl bonds, often allowing for milder reaction conditions.[2]

A critical consideration when working with dihalogenated substrates is the potential for both single and double coupling reactions. In the case of diiodobenzenes, there is a strong propensity for double coupling to occur, even when a stoichiometric excess of the diiodo-compound is used.[3][4] This is attributed to the high reactivity of the remaining C-I bond after the initial coupling event. Consequently, achieving selective mono-arylation can be challenging and often requires careful control of reaction conditions and stoichiometry. This guide will provide protocols for both the selective mono-arylation and the more prevalent double-arylation.

The products of these reactions, substituted o-phenylenes and o-terphenyls, are valuable scaffolds. In medicinal chemistry, the biphenyl motif is a "privileged" structure found in numerous pharmaceuticals.[5][6] In materials science, poly-phenylenes are investigated for their applications in light-emitting diodes (LEDs) and other electronic devices.[7]

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[8] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium center, displacing the iodide. The base is crucial for activating the boronic acid.[9]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)-I OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OH)₂ Base PdII_Diaryl Ar-Pd(II)-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product (Ar-Ar') Product Coupled Product RedElim->Product ArylI This compound ArylI->OxAdd BoronicAcid Arylboronic Acid BoronicAcid->Transmetalation caption Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be necessary depending on the specific boronic acid used.

General Considerations and Reagent Preparation
  • Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation and deactivation of the palladium catalyst. This is typically achieved using standard Schlenk line techniques or a glovebox.[10]

  • Solvent Degassing: Solvents should be thoroughly degassed prior to use to remove dissolved oxygen. This can be accomplished by several freeze-pump-thaw cycles or by sparging with an inert gas for at least 30 minutes.

  • Reagent Purity: The purity of all reagents, especially the boronic acid, is critical for reaction success. Boronic acids can dehydrate to form boroxines, which may affect reactivity.

Protocol for Double Suzuki-Miyaura Coupling

This protocol is designed for the synthesis of symmetrical o-terphenyls.

ReagentMolar Eq.Mol. Wt. ( g/mol )Amount (mmol)Mass/Volume
This compound1.0390.001.0390 mg
Arylboronic Acid2.2-2.2-
Pd(PPh₃)₄0.051155.560.0558 mg
K₂CO₃4.0138.214.0553 mg
1,4-Dioxane/H₂O (4:1)---10 mL

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (390 mg, 1.0 mmol), the arylboronic acid (2.2 mmol), and potassium carbonate (553 mg, 4.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

  • Add the degassed 1,4-dioxane/water solvent mixture (10 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired diarylated product.

Protocol for Selective Mono-Suzuki-Miyaura Coupling

Achieving selective mono-arylation of diiodoaromatics is challenging due to the high reactivity of the second C-I bond. The following protocol aims to favor the mono-coupled product by adjusting the stoichiometry.

ReagentMolar Eq.Mol. Wt. ( g/mol )Amount (mmol)Mass/Volume
This compound3.0390.003.01.17 g
Arylboronic Acid1.0-1.0-
Pd(PPh₃)₄0.031155.560.0335 mg
K₂CO₃2.0138.212.0276 mg
1,4-Dioxane/H₂O (4:1)---10 mL

Step-by-Step Procedure:

  • Follow steps 1-4 of the double coupling protocol, using the amounts specified in the table above. Note the use of an excess of the diiodo-compound.

  • Heat the reaction mixture to a lower temperature, initially trying 60-70 °C, and stir vigorously.

  • Carefully monitor the reaction progress by TLC or LC-MS, analyzing for the starting material, mono-coupled product, and di-coupled product.

  • Once the consumption of the boronic acid is complete or the formation of the di-coupled product becomes significant, quench the reaction by cooling to room temperature.

  • Follow the workup and purification procedure outlined in steps 8-12 of the double coupling protocol. The purification will require careful chromatography to separate the desired mono-arylated product from the unreacted starting material and the di-arylated byproduct.

Experimental Workflow and Logic

The successful execution of the Suzuki-Miyaura coupling relies on a logical workflow that ensures an oxygen-free environment and the correct stoichiometry of reagents.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_execution Execution & Monitoring cluster_workup Workup & Purification A Flame-dry glassware D Add solids to flask A->D B Weigh solid reagents B->D C Degas solvents G Add degassed solvent C->G E Inert atmosphere (evacuate/backfill) D->E F Add catalyst E->F F->G H Heat and stir G->H I Monitor by TLC/LC-MS H->I J Cool to RT & Quench I->J K Liquid-liquid extraction J->K L Dry and concentrate K->L M Column chromatography L->M caption Figure 2: General Experimental Workflow for Suzuki-Miyaura Coupling.

Figure 2: General Experimental Workflow for Suzuki-Miyaura Coupling.

Troubleshooting and Field-Proven Insights

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the palladium catalyst has not been exposed to air for extended periods. Use a fresh bottle or a catalyst from a glovebox.

    • Inefficient Degassing: Oxygen can deactivate the catalyst. Ensure solvents are thoroughly degassed and the reaction is maintained under a positive pressure of inert gas.

    • Base Incompatibility: While K₂CO₃ is a good starting point, some reactions may benefit from a stronger base like Cs₂CO₃ or K₃PO₄.

  • Formation of Side Products:

    • Homocoupling of Boronic Acid: This can occur at higher temperatures. Consider lowering the reaction temperature.

    • Protodeboronation: The boronic acid can be cleaved to the corresponding arene. Ensure anhydrous conditions (if required by the specific boronic acid) and an efficient reaction rate.

  • Difficulty in Achieving Mono-substitution:

    • As previously mentioned, this is inherently challenging with diiodides. In addition to using an excess of the diiodo-compound, consider using a bulkier phosphine ligand on the palladium catalyst to sterically hinder the second coupling.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. (2020). Supporting Information for One-pot Suzuki-Miyaura C-C Coupling Reaction versus Stepwise Reaction Involving Isolated Synthesized Catalyst Addition. [Link]

  • PubMed. (2005). Single and double Suzuki-Miyaura couplings with symmetric dihalobenzenes. [Link]

  • ACS Publications. (2005). Single and Double Suzuki−Miyaura Couplings with Symmetric Dihalobenzenes. [Link]

  • Royal Society of Chemistry. (2019). Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry. [Link]

  • Semantic Scholar. (2003). Efficient one-step Suzuki arylation of unprotected halonucleosides, using water-soluble palladium catalysts. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Royal Society of Chemistry. (2014). Palladium catalyzed selective mono-arylation of o-carboranes via B–H activation. [Link]

  • Royal Society of Chemistry. (2021). Strategies for synthesizing meta-substituted phenols and phenyl ethers: overcoming the ortho–para positioning challenge in benzene rings. [Link]

  • ResearchGate. (2015). Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. [Link]

  • ResearchGate. (2019). Direct arylation and Suzuki-Miyaura coupling of imidazo[1,2-a]pyridines catalyzed by (SIPr)Pd(allyl)Cl complex under microwave-irradiation. [Link]

  • National Institutes of Health. (2015). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. [Link]

  • Semantic Scholar. (2014). Pd/NHC-catalyzed enantiospecific and regioselective Suzuki-Miyaura arylation of 2-arylaziridines: synthesis of enantioenriched 2-arylphenethylamine derivatives. [Link]

  • ResearchGate. (2021). Recent Advances in Bridged Structures as 3D Bioisosteres of ortho-Phenyl Rings in Medicinal Chemistry Applications. [Link]

  • ResearchGate. (2015). Synthesis of Terphenyl Derivatives by Pd-Catalyzed Suzuki-Miyaura Reaction of Dibromobenzene Using 2N2O-Salen as a Ligand in Aqueous Solution. [Link]

  • ResearchGate. (2020). One-Pot Suzuki−Miyaura C−C Coupling Reaction versus Stepwise Reaction Involving Isolated Synthesized Catalyst Addition. [Link]

  • Royal Society of Chemistry. (2021). Recent Advances in Bridged Structures as 3D Bioisosteres of ortho-Phenyl Rings in Medicinal Chemistry Applications. [Link]

  • PubMed Central. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. [Link]

  • National Institutes of Health. (2020). Palladium-Catalyzed Arylations towards 3,6-Diaryl-1,3a,6a-triazapentalenes and Evaluation of Their Fluorescence Properties. [Link]

  • Organic Chemistry Portal. (2021). Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization. [Link]

  • ResearchGate. (2002). Soluble Substituted Poly-p-phenylenes - A New Material for Application in Light-Emitting Diodes: Synthesis and Characterization. [Link]

  • YouTube. (2022). Suzuki Coupling Mechanism. [Link]

Sources

Application Note: Modular Synthesis of Phenanthrene Derivatives from 1,2-Diiodo-4,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Phenanthrene scaffolds are ubiquitous in medicinal chemistry, serving as the core architecture for tylophorine-based antitumor agents, aristolactam alkaloids, and DNA-intercalating drugs. While classic methods like the Pschorr cyclization or Mallory photocyclization are effective for simple targets, they lack the modularity required for modern drug discovery libraries.

This guide details a modular, two-step transition-metal catalyzed protocol starting from 1,2-Diiodo-4,5-dimethoxybenzene . By leveraging the inherent reactivity of the ortho-diiodo motif, researchers can rapidly generate diverse phenanthrene libraries.

The Core Strategy:

  • Desymmetrization: Controlled mono-Suzuki-Miyaura coupling to generate a functionalized 2-iodobiphenyl intermediate.

  • Annulation: Palladium-catalyzed carbocyclization with internal alkynes (Larock-type annulation) to fuse the third ring.

This approach offers superior atom economy and regiocontrol compared to traditional stilbene photocyclization, allowing for the "late-stage" introduction of substituents via the alkyne partner.

Strategic Synthetic Pathway

The following flowchart outlines the logic flow from the starting diiodide to the final phenanthrene scaffold, highlighting the divergence point for library generation.

SyntheticPathway Start 1,2-Diiodo-4,5- dimethoxybenzene Step1 Step 1: Desymmetrization (Mono-Suzuki Coupling) Start->Step1 Ar-B(OH)2 Pd(PPh3)4, Na2CO3 Inter Intermediate: 2-Iodo-4,5-dimethoxybiphenyl Step1->Inter Yield: 60-75% Step2 Step 2: Pd-Catalyzed Alkyne Annulation Inter->Step2 Internal Alkyne (R-C≡C-R) Pd(OAc)2, DMF, 100°C Product Target: 2,3-Dimethoxy-9,10- disubstituted Phenanthrene Step2->Product C-H Activation Cascade

Figure 1: Strategic workflow for the conversion of this compound into functionalized phenanthrenes.

Detailed Experimental Protocols

Phase 1: Desymmetrization via Mono-Suzuki Coupling

Objective: Selectively convert one iodine of the this compound into a biaryl moiety while retaining the second iodine for the subsequent annulation.

Mechanism & Causality: The 1,2-diiodo motif is sterically crowded. Upon the first oxidative addition and coupling, the steric bulk of the new aryl group significantly retards the oxidative addition at the remaining ortho-iodine position. We exploit this kinetic difference by using a slight stoichiometric deficit of the boronic acid and controlled temperature.

Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (e.g., Phenylboronic acid) (0.95 equiv)

  • Pd(PPh₃)₄ (3-5 mol%)

  • Na₂CO₃ (2.0 M aqueous solution, 2.5 equiv)

  • Solvent: Toluene/Ethanol (4:1 v/v)

Protocol:

  • Setup: Charge a flame-dried Schlenk flask with this compound (typically 5.0 mmol) and Pd(PPh₃)₄ (0.15 mmol). Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Add degassed Toluene (40 mL) and Ethanol (10 mL). Stir until solids are mostly dissolved.

  • Reagent Addition: Add the Arylboronic acid (4.75 mmol) and aqueous Na₂CO₃ solution via syringe.

  • Reaction: Heat the mixture to 60°C (oil bath temperature). Note: Do not reflux (100°C+), as higher temperatures promote double coupling (terphenyl formation).

  • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) every hour. The starting material (diiodide) is less polar than the mono-coupled product. Stop when the boronic acid is consumed.

  • Workup: Cool to room temperature. Dilute with water (50 mL) and extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography on silica gel. Gradient elution (0-10% EtOAc in Hexanes) is critical to separate the unreacted diiodide (elutes first) from the target mono-iodobiphenyl (elutes second) and the trace terphenyl (elutes last).

Target Intermediate Data:

  • Yield: 65–75% (based on boronic acid).

  • Appearance: Off-white solid.

Phase 2: Pd-Catalyzed Larock-Type Annulation

Objective: Fuse the third ring using an internal alkyne. This reaction involves an oxidative addition to the C-I bond, alkyne insertion, and a crucial intramolecular C-H activation step.

Reagents:

  • 2-Iodo-4,5-dimethoxybiphenyl (Intermediate from Phase 1) (1.0 equiv)

  • Internal Alkyne (e.g., Diphenylacetylene) (1.2 equiv)

  • Pd(OAc)₂ (5 mol%)

  • Ligand: PPh₃ (10 mol%) or dppp (5 mol%)

  • Base: NaOAc or Cs₂CO₃ (2.0 equiv)

  • Solvent: DMF (Dimethylformamide), anhydrous.

Protocol:

  • Setup: In a pressure vial or heavy-walled Schlenk tube, combine the 2-iodobiphenyl (1.0 mmol), internal alkyne (1.2 mmol), Pd(OAc)₂ (0.05 mmol), PPh₃ (0.10 mmol), and NaOAc (2.0 mmol).

  • Inert Atmosphere: Purge the vial with Argon for 5 minutes. Add anhydrous DMF (5 mL). Seal the vial.

  • Reaction: Heat the reaction mixture to 100–110°C for 12–24 hours.

    • Mechanistic Insight: The elevated temperature is required for the C-H activation step on the biaryl ring (Ring B) to close Ring C.

  • Workup: Cool to room temperature. Pour the mixture into water (30 mL) and extract with CH₂Cl₂ (3 x 20 mL).

    • Tip: DMF can cause emulsions. Washing the organic layer with 5% LiCl solution helps remove residual DMF.

  • Purification: Concentrate the organic layer. Purify via flash chromatography (Hexane/CH₂Cl₂ gradient). Phenanthrenes are highly fluorescent; use a UV lamp to track fractions.

Mechanistic Visualization

Understanding the catalytic cycle is vital for troubleshooting. The pathway involves a Pd(0)/Pd(II)/Pd(IV) or Pd(II)-migration manifold.

CatalyticCycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd 2-Iodobiphenyl Coord Alkyne Coordination OxAdd->Coord Alkyne Insert Alkyne Insertion (Vinyl-Pd Species) Coord->Insert Syn-Insertion CHAct CMD / C-H Activation (Palladacycle) Insert->CHAct Base (NaOAc) RedElim Reductive Elimination CHAct->RedElim Ring Closure RedElim->Pd0 Phenanthrene Product

Figure 2: Catalytic cycle for the Larock-type annulation. Key step is the base-assisted C-H activation (CMD) following alkyne insertion.

Data Analysis & Troubleshooting

Expected Analytical Signatures

When analyzing the final phenanthrene derivative (e.g., 2,3-dimethoxy-9,10-diphenylphenanthrene), look for these key NMR signals:

FeatureChemical Shift (¹H NMR, CDCl₃)Structural Implication
Bay Region Protons δ 8.5 – 8.7 ppm (d or m)Protons at C4/C5 positions are deshielded due to steric compression in the bay region.
Methoxy Groups δ 3.9 – 4.1 ppm (s)Confirms integrity of the dimethoxy motif from starting material.
Aromatic Core δ 7.2 – 7.8 ppmMultiplets corresponding to the newly fused phenyl rings.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Step 1: Low Yield / Terphenyl Formation Temperature too high or excess boronic acid.Strictly maintain 60°C. Add boronic acid dropwise over 1 hour. Use 0.95 equiv.
Step 2: No Reaction (Recovered SM) Catalyst poisoning or poor oxidative addition.Ensure DMF is anhydrous and degassed. Switch to a more electron-rich ligand like SPhos or XPhos.
Step 2: Alkyne Oligomerization Alkyne reacting with itself before insertion.Increase the concentration of the Iodobiphenyl relative to the alkyne. Add alkyne slowly.
Step 2: Hydrodehalogenation Reduction of C-I bond instead of insertion.Ensure the solvent is dry (water acts as H-source). Verify inert atmosphere.

Safety & Handling

  • This compound: Light-sensitive. Store in amber vials.

  • Palladium Catalysts: Heavy metal waste. Dispose of in designated solid waste streams.

  • Iodinated Compounds: Can release elemental iodine upon decomposition. Work in a well-ventilated fume hood.

  • DMF: Hepatotoxic. Avoid skin contact and inhalation.

References

  • Larock, R. C., et al. (1997). "Synthesis of Polycyclic Aromatic Hydrocarbons by the Pd-Catalyzed Annulation of Alkynes." Journal of Organic Chemistry. Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

  • Campo, M. A., & Larock, R. C. (2002). "Novel Synthesis of Phenanthrenes and Polycyclic Aromatic Hydrocarbons by the Palladium-Catalyzed Annulation of Alkynes with 2-Halobiaryls." Journal of Organic Chemistry. Link

  • Flores-Alamo, M., et al. (2021). "Site-selective dihalogenated heteroarene cross-coupling."[1] White Rose Research Online. Link

Sources

Application Note: Precision Synthesis of Substituted Biaryls with 1,2-Diiodo-4,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following application note and protocol guide details the use of 1,2-Diiodo-4,5-dimethoxybenzene (also known as 4,5-diiodoveratrole) in the precision synthesis of substituted biaryls and o-terphenyls.

Introduction & Core Utility

This compound (CAS: 56216-30-5) is a high-value electrophilic scaffold used primarily in the synthesis of liquid crystals , organic semiconductors (e.g., triphenylenes), and molecular machines .

Unlike simple dihalobenzenes, the presence of the electron-donating methoxy groups at the 4- and 5-positions activates the aromatic ring, making it electron-rich. However, the 1,2-diiodo motif presents a unique challenge and opportunity:

  • High Reactivity: The C–I bond is weak and undergoes rapid oxidative addition with Pd(0).

  • Steric Congestion: Introducing two aryl groups at the ortho positions (1,2-pattern) creates significant steric strain (the "ortho-effect"), often requiring elevated temperatures or specialized ligands to drive the second coupling event to completion.

This guide covers two critical workflows:

  • Protocol A: Symmetric Bis-Arylation (Synthesis of o-Terphenyls).

  • Protocol B: Site-Selective Mono-Arylation (Desymmetrization).

Mechanistic Considerations & Selectivity

The transformation relies on the Suzuki-Miyaura Cross-Coupling cycle.[1] The specific challenge with this compound is controlling the Mono- vs. Bis-coupling ratio .

Reaction Pathway Logic
  • First Oxidative Addition: Rapid. Pd(0) inserts into one C–I bond.

  • First Transmetalation/Reductive Elimination: Forms the biaryl iodide intermediate.

  • Second Oxidative Addition: Slower. The newly formed aryl group at position 1 creates steric hindrance, making the remaining iodine at position 2 less accessible.

    • Implication: To stop at the mono-product, use stoichiometric control (0.95 equiv. boronic acid) and mild heat (40–60 °C).

    • Implication: To ensure bis-product, use excess boronic acid (>2.5 equiv.) and high heat (Reflux, >80 °C) with a sterically undemanding or highly active catalyst.

ReactionPathway Start This compound Mono Intermediate: 2-Iodo-4,5-dimethoxybiphenyl Start->Mono 1.0 eq ArB(OH)2 Mild Heat (60°C) Pd0 Pd(0) Catalyst Pd0->Start Oxidative Addn Bis Product: 3,3',4,4'-Tetramethoxy-o-terphenyl Mono->Bis >2.5 eq ArB(OH)2 High Heat (Reflux) Steric Overcome

Caption: Stepwise arylation pathway. The second coupling requires overcoming the steric barrier introduced by the first aryl ring.

Protocol A: Symmetric Bis-Arylation (Synthesis of o-Terphenyls)

This protocol is optimized for the complete conversion of the diiodide to the o-terphenyl derivative, a common precursor for triphenylene synthesis via oxidative cyclization (Scholl reaction).

Materials
  • Substrate: this compound (1.0 equiv.)

  • Coupling Partner: Arylboronic acid (e.g., 4-Methoxyphenylboronic acid) (3.0 equiv.)

  • Catalyst: Pd(PPh₃)₄ (5 mol%) OR Pd(dppf)Cl₂·DCM (3 mol%) for hindered substrates.

  • Base: 2M Na₂CO₃ (aqueous) or K₃PO₄ (solid).

  • Solvent: Toluene:Ethanol (4:1) or DME:Water (4:1).

Step-by-Step Procedure
  • Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon/Nitrogen.

  • Charging: Add this compound (1.0 mmol, 390 mg), Arylboronic acid (3.0 mmol), and Pd(PPh₃)₄ (0.05 mmol, 58 mg).

  • Solvent Addition: Add degassed Toluene (12 mL) and Ethanol (3 mL). Stir to dissolve.

  • Base Activation: Add 2M Na₂CO₃ solution (3.0 mL). The mixture will become biphasic.

  • Reaction: Heat the mixture to reflux (approx. 90 °C) vigorously for 12–24 hours.

    • Critical Check: Monitor via TLC. The starting diiodide (high Rf) should disappear. The mono-intermediate (medium Rf) should eventually convert to the bis-product (lower Rf, often fluorescent).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL). Dry organic layer over MgSO₄.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica Gel, Hexanes:EtOAc gradient).

Expected Yield: 85–95% (Bis-arylated product).

Protocol B: Selective Mono-Arylation (Desymmetrization)

Producing the asymmetric 2-iodo-4,5-dimethoxybiphenyl requires strict stoichiometry control to prevent the "runaway" second coupling.

Optimization Table: Conditions for Selectivity
ParameterBis-Arylation (Avoid)Mono-Arylation (Target)
Stoichiometry 2.5+ equiv. Boronic Acid0.95 - 1.0 equiv. Boronic Acid
Temperature Reflux (>80 °C)40 - 60 °C
Solvent System Toluene/EtOH (High solubility)THF/Water (Slower kinetics)
Catalyst Pd(dppf)Cl₂ (High turnover)Pd(OAc)₂ / PPh₃ (Standard)
Step-by-Step Procedure
  • Setup: Use a Schlenk tube or sealed vial under Argon.

  • Solvent Prep: Degas THF and Water separately for 30 mins.

  • Charging: Add this compound (1.0 mmol, 390 mg) and Pd(PPh₃)₄ (0.03 mmol, 35 mg). Dissolve in THF (10 mL).

  • Slow Addition: Add the Base (Na₂CO₃, 2.0 mmol in 2 mL water).

  • Reagent Addition: Dissolve the Arylboronic acid (0.95 mmol, limiting reagent ) in THF (2 mL) and add it dropwise over 30 minutes to the stirring mixture at 50 °C.

  • Monitoring: Stop reaction immediately upon consumption of the boronic acid (check TLC). You will likely have ~10-15% unreacted starting material (diiodide), which is easier to separate than the bis-product.

  • Purification: The polarity difference between the Diiodide (non-polar) and Mono-aryl iodide (semi-polar) allows separation on silica gel (Hexanes:DCM 4:1).

Troubleshooting & Critical Controls

Issue: "I only get the mono-product even when trying to make the bis-product."
  • Cause: Steric hindrance at the ortho-position is blocking the second oxidative addition.

  • Solution: Switch to a Buchwald Precatalyst (e.g., XPhos Pd G2) or Pd(dppf)Cl₂ . These ligands are designed to facilitate coupling in sterically congested systems. Increase temperature to 110 °C using Toluene or DMF.

Issue: "Dehalogenation (reduction) of the iodide."
  • Cause: Overheating in ethanol/isopropanol (which act as hydride sources) or prolonged reaction times.

  • Solution: Switch to DME (Dimethoxyethane) or Dioxane as the solvent. Ensure the solvent is strictly degassed to remove Oxygen, which promotes homocoupling and side reactions.

Issue: "Purification is difficult; spots overlap."
  • Insight: this compound is very non-polar. The bis-coupled product (terphenyl) is often highly crystalline.

  • Tip: Try recrystallization from cold Hexanes or Methanol before column chromatography. The symmetric terphenyl often precipitates out.

References

  • Synthesis of Triphenylene Precursors (Veratrole Derivatives)

    • Title: "Efficient Synthesis of Alkoxy-Substituted Triphenylenes"
    • Source:Liquid Crystals, Vol 35, Issue 10.
    • URL:[Link]

  • General Suzuki Coupling of Sterically Hindered Halides

    • Title: "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Trifl
    • Source:Journal of the American Chemical Society, 2000, 122, 4020.
    • URL:[Link]

  • Palladium-Catalyzed Cross-Coupling in Organic Synthesis (Nobel Lecture)

    • Title: "Cross-Coupling Reactions of Organoboron Compounds with Organic Halides"
    • Source:Suzuki, A. Nobel Lecture 2010.
    • URL:[Link]

Sources

reaction of 1,2-Diiodo-4,5-dimethoxybenzene with terminal alkynes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Alkynylation of 1,2-Diiodo-4,5-dimethoxybenzene via Sonogashira Coupling

Strategic Significance & Scope

The reaction of This compound (1) with terminal alkynes is a cornerstone transformation in the synthesis of functional


-conjugated materials. Unlike simple aryl halides, this substrate possesses two chemically equivalent but sterically adjacent electrophilic sites.

The resulting 1,2-bis(alkynyl)-4,5-dimethoxybenzenes are not merely end-products but high-value intermediates for:

  • Discotic Liquid Crystals: Precursors for 2,3,6,7,10,11-hexamethoxytriphenylene (HMTP) via metal-catalyzed cyclotrimerization.

  • Molecular Electronics: Building blocks for oligo(phenylene ethynylene)s (OPEs) and molecular wires.

  • Bergman Cyclization: Precursors for enediyne antibiotics and radical-generating warheads.

This guide details the optimized Bis-Sonogashira Cross-Coupling protocol, addressing the specific challenges of ortho-steric hindrance and electronic deactivation caused by the electron-donating methoxy groups.

Mechanistic Insight & Causality

The reaction proceeds via the Pd(0)/Cu(I) catalytic cycle.[1][2][3] Understanding the electronic nature of the substrate is critical for optimization:

  • Electronic Effect: The methoxy groups at C4/C5 are electron-donating (

    
    -induction and 
    
    
    
    -resonance). This increases the electron density of the aromatic ring, making the Oxidative Addition of Pd(0) to the C-I bond slower compared to electron-deficient systems (e.g., 1,2-diiodo-4-nitrobenzene).
  • The "Ortho" Effect: Upon the first alkynylation, the steric bulk at C1 increases. However, the second oxidative addition at C2 is generally faster than the first due to the extended conjugation of the alkyne, provided the catalyst is not sterically crowded.

  • Glaser Homocoupling: A common competing side reaction where the copper catalyst oxidizes the alkyne to a diyne (R-C≡C-C≡C-R) in the presence of oxygen. Rigorous deoxygenation is non-negotiable.

Figure 1: Catalytic Cycle & Reaction Pathway

SonogashiraCycle Start Pd(II) Pre-catalyst (Reduction) Pd0 Pd(0) Active Species 14e- Complex Start->Pd0 OxAdd Oxidative Addition Ar-Pd(II)-I Pd0->OxAdd + Ar-I (Substrate) TransMet Transmetallation (Rate Limiting for Steric Bulk) OxAdd->TransMet + Cu-Acetylide Iso Cis/Trans Isomerization TransMet->Iso RedElim Reductive Elimination Product Release Iso->RedElim RedElim->Pd0 - Product Cu_Alk Cu(I)-Acetylide Cu_Alk->TransMet Cu Cycle Entry

Caption: The catalytic cycle emphasizing the critical Transmetallation step where the copper-acetylide intercepts the palladium intermediate.

Experimental Protocols

Protocol A: Synthesis of 1,2-Bis(phenylethynyl)-4,5-dimethoxybenzene

Target: Exhaustive bis-alkynylation.

Reagents:

  • Substrate: this compound (1.0 equiv, 5.0 mmol, 1.95 g)

  • Reagent: Phenylacetylene (2.5 equiv, 12.5 mmol)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh

    
    )
    
    
    
    Cl
    
    
    ] (3 mol%)
  • Co-Catalyst: Copper(I) iodide [CuI] (5 mol%)[1]

  • Base/Solvent: Triethylamine (Et

    
    N) / THF (1:3 ratio, anhydrous).
    

Step-by-Step Methodology:

  • Apparatus Setup: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar. Cool under a stream of Argon.

  • Solvent Degassing: In a separate flask, degas the THF/Et

    
    N mixture by sparging with Argon for 30 minutes. Note: Failure to degas results in significant Glaser homocoupling (diphenyldiacetylene formation).
    
  • Reagent Loading: Charge the Schlenk flask with the diiodide substrate, Pd(PPh

    
    )
    
    
    
    Cl
    
    
    , and CuI.
    • Expert Tip: Add CuI last to minimize oxidation before the inert atmosphere is re-established.

  • Addition: Cannulate the degassed solvent mixture into the Schlenk flask. Add phenylacetylene via syringe.

  • Reaction: Heat the mixture to 50°C for 12–16 hours. The solution will darken (yellow

    
     dark brown/black) as colloidal Pd forms.
    
  • Monitoring: Monitor by TLC (SiO

    
    , Hexane/EtOAc 9:1). The di-iodide (
    
    
    
    ) should disappear. The mono-alkynyl intermediate (
    
    
    ) appears transiently before converting to the bis-product (
    
    
    ).
  • Workup:

    • Filter the reaction mixture through a pad of Celite to remove Pd black and ammonium salts. Rinse with Etngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      O.
      
    • Wash the filtrate with sat.[4] NH

      
      Cl (2 x 50 mL) to remove copper species.
      
    • Dry over MgSO

      
       and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol or perform Flash Chromatography (Hexane/CH

    
    Cl
    
    
    
    ) to yield pale yellow needles.

Expected Yield: 85–92%.

Protocol B: Synthesis of 1,2-Bis((trimethylsilyl)ethynyl)-4,5-dimethoxybenzene

Target: Protected alkyne for subsequent polymerization or trimerization.

Modifications from Protocol A:

  • Reagent: Use Trimethylsilylacetylene (TMSA) (3.0 equiv). TMSA is volatile; use a reflux condenser.

  • Temperature: Run at Room Temperature (25°C) to prevent desilylation.

  • Time: 24 hours.[1][4][5]

  • Purification: Column chromatography is preferred over recrystallization due to the high solubility of TMS-protected products.

Data Summary & Optimization Matrix

The following table summarizes the impact of catalyst and solvent choices on the yield of the bis-coupled product.

EntryCatalyst SystemSolvent/BaseTemp (°C)Yield (%)Notes
1 Pd(PPh

)

Cl

(3%) / CuI (5%)
THF / Et

N
5091 Standard optimized condition.
2Pd(PPh

)

(5%) / CuI (5%)
Toluene / DIPA8084Higher temp required; Pd(0) is air-sensitive.
3Pd(OAc)

/ PPh

DMF / Et

N
10065Significant homocoupling observed; DMF promotes side reactions.
4Pd/C / CuIEtOH / K

CO

7040Heterogeneous catalysis is sluggish for this steric profile.

Workflow Visualization

Figure 2: Experimental Workflow (Start to Pure Crystal)

Workflow Input This compound + Terminal Alkyne Setup Schlenk Line Argon Sparging Input->Setup Reaction Catalysis Pd(II)/Cu(I), 50°C, 12h Setup->Reaction Workup Celite Filtration NH4Cl Wash Reaction->Workup Purification Recrystallization (Ethanol) Workup->Purification Product Pure Bis-Alkyne (Yellow Needles) Purification->Product

Caption: Operational workflow for the synthesis of 1,2-bis(alkynyl)arenes.

Troubleshooting & Expert Tips

  • Problem: Incomplete Conversion (Mono-alkyne remains).

    • Cause: Catalyst deactivation or insufficient temperature.

    • Solution: Add a second portion of catalyst (1 mol%) after 12 hours. Ensure the reaction is strictly anaerobic.

  • Problem: Formation of Diynes (Glaser Coupling).

    • Cause: Oxygen ingress.

    • Solution: Freeze-pump-thaw the solvent if sparging is insufficient. Switch to an amine with a lower oxidation potential if possible.

  • Problem: Product is Dark/Oily.

    • Cause: Residual Palladium or polymerized by-products.

    • Solution: Treat the crude organic layer with activated charcoal or a metal scavenger (e.g., QuadraPure™ TU) before crystallization.

References

  • BenchChem. (2025).[2][3] Application Notes and Protocols: Sonogashira Coupling of 1-Iodo-2,3,4-trimethoxybenzene with Terminal Alkynes. Retrieved from

  • Zhao, L., et al. (2013). Synthesis of 1,4-Bis(phenylethynyl)benzenes and Their Application as Blue Phase Liquid Crystal Composition. International Journal of Molecular Sciences. Retrieved from

  • Orita, A., et al. (2007). Preparation of 1,4-bis(4-(phenylethynyl)phenylethynyl)benzene (BPPB). Chemical Communications (Supplementary Material). Retrieved from

  • Balova, I. A., et al. (2011). Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity. Organic & Biomolecular Chemistry. Retrieved from

  • Kumar, S. (2006). Chemistry of Discotic Liquid Crystals: From Monomers to Polymers. CRC Press. (Contextual grounding for Triphenylene synthesis).

Sources

Application Note: 1,2-Diiodo-4,5-dimethoxybenzene as a Versatile Precursor for the Synthesis of Soluble Conducting Polymers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides researchers, chemists, and materials scientists with a comprehensive overview and detailed protocols for utilizing 1,2-diiodo-4,5-dimethoxybenzene as a key building block for the synthesis of conducting polymers. Specifically, we focus on the preparation of poly(2,3-dimethoxy-p-phenylene vinylene) (DMeO-PPV) and related conjugated systems. The inclusion of dimethoxy functional groups on the phenylene backbone significantly enhances the solubility and processability of the resulting polymers, a critical factor for their application in electronic and optoelectronic devices. We detail multiple field-proven polymerization methodologies, including Palladium-catalyzed Heck and Sonogashira couplings, as well as direct electropolymerization. Each protocol is presented with an emphasis on the underlying chemical principles to empower researchers to not only replicate but also rationally modify these procedures.

Introduction

Poly(p-phenylene vinylene) (PPV) and its derivatives represent a cornerstone class of conducting polymers, renowned for their unique electronic and photophysical properties.[1][2] Since the discovery of their electroluminescent capabilities, PPVs have been extensively investigated for applications in organic light-emitting diodes (OLEDs), photovoltaic cells, and chemical sensors.[3][4] A significant challenge in the practical application of the parent PPV polymer is its poor solubility, which hampers processing and device fabrication.[3]

A successful strategy to overcome this limitation is the introduction of flexible side chains, such as alkoxy groups, onto the polymer backbone. These groups increase the entropy of the system and disrupt inter-chain packing, thereby rendering the polymer soluble in common organic solvents.[5] this compound is an ideal precursor in this context. The two methoxy groups ensure the solubility of the final polymer, while the ortho-diiodo functionality provides two reactive sites for a variety of cross-coupling polymerization reactions. This arrangement allows for the synthesis of highly regular, soluble, and functional poly(2,3-dimethoxy-p-phenylene vinylene) and its analogues.

This guide details the synthesis of the monomer and its subsequent conversion into high-molecular-weight conducting polymers through robust and reproducible protocols.

Section 1: The Monomer: Synthesis and Characterization of this compound

The successful synthesis of a high-quality polymer begins with a high-purity monomer. This section provides a reliable protocol for the synthesis of this compound from commercially available 1,2-dimethoxybenzene (veratrole).

Causality of the Synthetic Route: The methoxy groups are strong activating ortho-, para-directors for electrophilic aromatic substitution. Direct iodination of veratrole is therefore a feasible approach. We utilize periodic acid as a re-oxidant for the I₂ electrophile, which is generated in situ. This method avoids the use of harsher or more expensive iodinating agents and proceeds under relatively mild conditions.

cluster_synthesis Monomer Synthesis Workflow Veratrole 1,2-Dimethoxybenzene (Veratrole) Iodination Iodination Reaction (I₂, H₅IO₆, H₂SO₄ in Acetic Acid) Veratrole->Iodination Quenching Reaction Quenching (Sodium Thiosulfate Solution) Iodination->Quenching 1. Cool to RT 2. Add Na₂S₂O₃(aq) Extraction Product Extraction (e.g., Dichloromethane) Quenching->Extraction Separate Layers Purification Purification (Recrystallization from Ethanol) Extraction->Purification 1. Dry Organic Layer 2. Evaporate Solvent Monomer This compound Purification->Monomer

Caption: Workflow for the synthesis of the this compound monomer.

Protocol 1: Synthesis of this compound

Materials:

  • 1,2-Dimethoxybenzene (Veratrole)

  • Iodine (I₂)

  • Periodic Acid (H₅IO₆)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Glacial Acetic Acid

  • Dichloromethane (DCM)

  • Saturated Sodium Thiosulfate solution (Na₂S₂O₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethanol

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and fume hood.

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1,2-dimethoxybenzene (13.8 g, 0.1 mol) in 100 mL of glacial acetic acid.

  • Reagent Addition: To the stirring solution, add iodine (25.4 g, 0.1 mol), followed by periodic acid (9.1 g, 0.04 mol).

  • Catalysis and Heating: Carefully add 5 mL of concentrated sulfuric acid dropwise. Heat the reaction mixture to 70-80°C and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Allow the mixture to cool to room temperature. Pour the dark solution slowly into a beaker containing 400 mL of saturated sodium thiosulfate solution to quench unreacted iodine. Stir until the iodine color disappears.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

  • Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the crude solid product from hot ethanol to yield pure this compound as a white to off-white crystalline solid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and melting point analysis to confirm its identity and purity before use in polymerization.

PropertyValue
CAS Number 110190-08-4
Molecular Formula C₈H₈I₂O₂
Molecular Weight 389.96 g/mol
Appearance White to off-white crystalline solid
Expected Melting Point ~110-114 °C

Section 2: Polymerization Methodologies

The diiodo-functionality of the monomer makes it an excellent substrate for several metal-catalyzed cross-coupling reactions, which are powerful tools for C-C bond formation in polymer synthesis.

Method A: Heck Coupling Polymerization

The Heck reaction creates a vinylene linkage by coupling the aryl iodide with an alkene.[6] This is a direct and efficient method for synthesizing PPV derivatives. A common co-monomer is 1,2-bis(tributylstannyl)ethylene, which undergoes a Stille-type coupling, or by direct coupling with ethylene gas under pressure. The palladium catalyst is the heart of this reaction, cycling between Pd(0) and Pd(II) oxidation states to facilitate the C-C bond formation.[5][6] The choice of base is critical to regenerate the active Pd(0) catalyst at the end of the cycle.[7]

cluster_heck Heck Polymerization Workflow Setup Schlenk Flask Setup (Inert Atmosphere: Ar/N₂) Reagents Add Monomers: 1. This compound 2. Vinyl Co-monomer 3. Anhydrous Solvent (e.g., Toluene/DMF) Setup->Reagents Catalyst Add Catalyst System: 1. Pd Catalyst (e.g., Pd(PPh₃)₄) 2. Base (e.g., Triethylamine) Reagents->Catalyst Degas Solution Polymerization Polymerization (Heat to 90-110°C, 24-48h) Catalyst->Polymerization Precipitation Precipitate Polymer (Pour into Methanol) Polymerization->Precipitation Cool to RT Purification Purify Polymer (Soxhlet Extraction) Precipitation->Purification Filter and Collect Solid Polymer Poly(2,3-dimethoxy-p-phenylene vinylene) Purification->Polymer Dry under Vacuum

Caption: General workflow for Heck coupling polymerization.

Protocol 2: Heck Polymerization

  • Setup: Under an inert atmosphere (Argon or Nitrogen), add this compound (3.90 g, 10 mmol), 1,2-bis(tributylstannyl)ethylene (5.45 g, 10 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (115 mg, 0.1 mmol) to a Schlenk flask.

  • Solvent: Add 50 mL of anhydrous, degassed toluene.

  • Polymerization: Heat the mixture to 100°C and stir vigorously for 48 hours. The solution will become viscous as the polymer forms.

  • Precipitation: After cooling to room temperature, slowly pour the viscous solution into 500 mL of methanol with rapid stirring. The polymer will precipitate as a fibrous solid.

  • Collection: Collect the polymer by filtration and wash thoroughly with methanol and acetone to remove residual catalysts and oligomers.

  • Purification: For high-purity material, perform a Soxhlet extraction with methanol, followed by acetone, and finally chloroform. The purified polymer is recovered from the chloroform fraction.

  • Drying: Dry the final polymer under vacuum at 60°C for 24 hours. The resulting product is typically a yellow to orange solid.[1]

Method B: Sonogashira Coupling Polymerization

The Sonogashira coupling reaction is a highly efficient method for forming carbon-carbon bonds between a terminal alkyne and an aryl halide.[8] Polymerizing this compound with a di-alkyne co-monomer (e.g., 1,4-diethynylbenzene) yields a poly(phenyleneethynylene) derivative, another important class of conducting polymers.[9] This reaction requires a dual catalyst system: a palladium complex and a copper(I) salt, along with a base (typically an amine) that also serves as a solvent.[10]

Protocol 3: Sonogashira Polymerization

  • Setup: To a Schlenk flask under an inert atmosphere, add this compound (3.90 g, 10 mmol), 1,4-diethynylbenzene (1.26 g, 10 mmol), Pd(PPh₃)₂Cl₂ (70 mg, 0.1 mmol), and copper(I) iodide (CuI) (38 mg, 0.2 mmol).

  • Solvent/Base: Add a mixture of 40 mL of anhydrous toluene and 20 mL of triethylamine. The amine acts as both the base and a co-solvent.

  • Polymerization: Stir the mixture at 60-70°C for 24 hours.

  • Work-up: Cool the reaction to room temperature. Filter the mixture to remove the triethylamine hydrochloride salt.

  • Precipitation: Concentrate the filtrate and precipitate the polymer by adding the solution to 500 mL of methanol.

  • Purification and Drying: Collect the polymer by filtration, wash with methanol, and dry under vacuum.

Method C: Electropolymerization

Electropolymerization is a powerful technique to directly deposit a thin, uniform film of conducting polymer onto an electrode surface from a solution of the monomer.[11][12] This method is particularly advantageous for device fabrication as it offers precise control over film thickness and morphology.[13] The polymerization is initiated by the oxidation of the monomer at the electrode surface, forming radical cations that couple to form the polymer chain.[13]

cluster_electro Electropolymerization Workflow Cell Electrochemical Cell Setup (3-Electrode System: Working, Counter, Reference) Solution Prepare Solution: 1. Monomer (1-10 mM) 2. Supporting Electrolyte (0.1 M) (e.g., TBAPF₆ in Acetonitrile) Cell->Solution Deposition Electrochemical Deposition (Cyclic Voltammetry or Potentiostatic Method) Solution->Deposition Immerse Electrodes Film Polymer Film Growth on Working Electrode Deposition->Film Apply Potential Rinse Rinse Electrode (with fresh solvent) Film->Rinse Characterization Characterize Film (e.g., CV, Spectroelectrochemistry) Rinse->Characterization

Caption: Workflow for the electropolymerization of a monomer onto an electrode surface.

Protocol 4: Electropolymerization

  • Electrolyte Solution: Prepare a 0.1 M solution of a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), in an anhydrous, polar aprotic solvent like acetonitrile or dichloromethane.

  • Monomer Solution: Dissolve this compound in the electrolyte solution to a final concentration of 5-10 mM.

  • Electrochemical Cell: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon, ITO-coated glass, or platinum), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).

  • Deposition: Degas the solution with argon or nitrogen for 15 minutes. Immerse the electrodes and initiate polymerization by cycling the potential between the solvent background and the monomer's oxidation potential (e.g., 0 V to +1.8 V vs. Ag/AgCl) for a set number of cycles.[14] A polymer film will gradually deposit and grow on the working electrode.

  • Post-Treatment: After deposition, remove the working electrode, rinse it thoroughly with fresh solvent to remove unreacted monomer and electrolyte, and dry it under a stream of nitrogen.

Section 3: Polymer Characterization

The synthesized polymers should be thoroughly characterized to determine their structural, optical, and electronic properties.

ParameterTechniqueExpected Outcome for DMeO-PPV
Molecular Weight (Mn, Mw) Gel Permeation Chromatography (GPC)Mn > 10,000 g/mol ; PDI = 2-4
Thermal Stability Thermogravimetric Analysis (TGA)Stable up to ~300-350°C[3]
Optical Absorption UV-Visible Spectroscopyλₘₐₓ in solution ~450-500 nm[15]
Photoluminescence (PL) Fluorescence SpectroscopyEmission maximum ~530-580 nm (Green-Yellow)[15]
Electrochemical Properties Cyclic Voltammetry (CV)Reversible oxidation/reduction peaks; allows estimation of HOMO/LUMO levels and band gap.

The methoxy groups typically cause a red-shift in both absorption and emission compared to unsubstituted PPV, and the resulting polymers are known for their bright yellow-green fluorescence.[1]

Conclusion and Outlook

This compound is a highly valuable and versatile precursor for creating soluble, processable conducting polymers. The methodologies presented here—Heck coupling, Sonogashira coupling, and electropolymerization—offer a robust toolkit for researchers to synthesize a range of PPV and PPE-type polymers with tunable properties. The enhanced solubility imparted by the dimethoxy groups is a critical feature, enabling the fabrication of high-quality thin films for advanced applications in organic electronics. Future work can expand on this platform by introducing different side chains or by creating copolymers to further refine the electronic and physical properties for specific device targets.

References

  • Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. The Royal Society of Chemistry.
  • Li, X., et al. (2013). Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent. PubMed Central. Available from: [Link]

  • Emitting Materials I - Poly(p-phenylene vinylene) (PPV). (n.d.). Photonics Polymer Lab, MSE.
  • Poly(p-phenylene vinylene). Wikipedia. Available from: [Link]

  • Kennemur, J. G., et al. (2022). New classes of functionalized parylenes and poly(phenylene vinylene)s via coupling of dihaloxylyl diesters. Polymer Chemistry (RSC Publishing). DOI:10.1039/D1PY01063H. Available from: [Link]

  • Synthesis and Characterization of Poly(2,5-didecyl-1,4-phenylene vinylene), Poly(2,5-didecyloxy-1,4-phenylene vinylene), and an Alternating Copolymer. (2014). Dr. Lee Group - University of Houston.
  • Junkers, T., et al. (2012). Synthesis of poly(p-phenylene vinylene) materials via the precursor routes. RSC Publishing. Available from: [Link]

  • Zhang, X. Z., & Wang, Y. W. (2014). The Synthesis and Characterization of Polyphenylene Vinylene (PPV) Derivatives with Alkoxy Branched Chains. Scientific.Net. DOI: [Link]. Available from: [Link]

  • Electropolymerization of 1,2-DAB on the top of a PB modified electrode. ResearchGate. Available from: [Link]

  • Heck Coupling Reaction of Iodobenzene and Styrene Using Supercritical Water in the Absence of a Catalyst. Scilit. Available from: [Link]

  • Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. PubMed. Available from: [Link]

  • Alkyne-Functional Polymers through Sonogashira Coupling to Poly(4-bromostyrene). ACS Publications. Available from: [Link]

  • PPV Polymerization through the Gilch Route: Diradical Character of Monomers. ResearchGate. Available from: [Link]

  • Heck coupling between iodobenzene and styrene catalyzed by 0.5 mol% Pd-AS complex immobilized onto mesoporous polymeric methyl acrylate based resins. ResearchGate. Available from: [Link]

  • Electropolymerization of a New Diketopyrrollopyrrole Derivative into Inherent Chiral Polymer Films. MDPI. Available from: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available from: [Link]

  • Process for preparation of 4,5-dimethoxybenzene derivatives and use in the synthesis of ivabradine and salts thereof. Google Patents.
  • Precision Synthesis of Conjugated Polymer Films by Surface-Confined Stepwise Sonogashira Cross-Coupling. MDPI. Available from: [Link]

  • Polymers with dihydroxy/dialkoxybenzene moieties. Comptes Rendus de l'Académie des Sciences. Available from: [Link]

  • Poly(1,4-phenylene vinylene) Derivatives with Ether Substituents to Improve Polymer Solubility for Use in Organic Light-Emitting Diode Devices. ACS Omega. Available from: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available from: [Link]

  • Electropolymerization of a New Diketopyrrollopyrrole Derivative into Inherent Chiral Polymer Films. ResearchGate. Available from: [Link]

  • SUPPORTING INFORMATION. The Royal Society of Chemistry. Available from: [Link]

  • Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. MDPI. Available from: [Link]

  • Heck reaction. YouTube. Available from: [Link]

  • Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. RSC Publishing. Available from: [Link]

  • One-Step Electropolymerization of a Dicyanobenzene-Carbazole-Imidazole Dye to Prepare Photoactive Redox Polymer Films. MDPI. Available from: [Link]

  • Electropolymerization of 4-nitro-1,2-phenylenediamine and electrochemical studies of poly(4-nitro-1,2-phenylenediamine) films. ResearchGate. Available from: [Link]

Sources

Application Note: A Guide to the Synthesis of Key Building Blocks for Targeted Protein Degraders

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Era of Targeted Protein Degradation

Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, shifting the paradigm from protein inhibition to outright protein elimination.[1] At the heart of this technology are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules engineered to hijack the cell's natural disposal system—the Ubiquitin-Proteasome System (UPS).[2]

A PROTAC molecule consists of three distinct components: a "warhead" ligand that binds to a specific Protein of Interest (POI), an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[3][4][5] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[2][4]

The modular nature of PROTACs allows for systematic optimization, but this relies on the efficient and reliable synthesis of the core building blocks. The choice of E3 ligase ligand, the structure and length of the linker, and the warhead's affinity are all critical determinants of a PROTAC's potency and selectivity.[6][] This guide provides an in-depth overview and detailed protocols for the synthesis of the most common building blocks used in the construction of PROTACs, with a focus on ligands for the Cereblon (CRBN) and von Hippel-Lindau (VHL) E3 ligases, versatile linkers, and strategies for their final assembly.

Section 1: Synthesis of E3 Ligase Ligands

The selection of the E3 ligase is a cornerstone of PROTAC design. While over 600 E3 ligases are encoded in the human genome, only a handful have been effectively recruited for TPD.[2] CRBN and VHL are the most widely utilized, largely due to the availability of well-characterized, potent, and synthetically accessible small molecule ligands.[3][8]

Cereblon (CRBN) Ligands: The "IMiD" Family

Ligands for CRBN are typically derived from immunomodulatory imide drugs (IMiDs), such as thalidomide and its analogs, pomalidomide and lenalidomide.[9] These molecules bind to CRBN and induce the degradation of specific neosubstrate proteins, a mechanism that has been cleverly repurposed for TPD.[10] Pomalidomide is a frequent choice due to its high affinity for CRBN and well-established synthetic routes.[11][12]

A common strategy for incorporating pomalidomide into a PROTAC involves functionalizing its 4-amino group, which serves as a convenient attachment point for a linker.[10][12]

Protocol 1: Synthesis of a Pomalidomide-Alkyne Building Block

This protocol details the synthesis of a pomalidomide derivative functionalized with a terminal alkyne, a versatile handle for "click chemistry" conjugation. The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction on 4-fluorothalidomide.

Experimental Workflow:

G cluster_0 Synthesis of Pomalidomide-Alkyne Start 4-Fluorothalidomide + Propargylamine Reaction S(N)Ar Reaction (DIPEA, DMSO, 50-80°C) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product Final Product: Pomalidomide-Alkyne Purification->Product

Caption: Workflow for Pomalidomide-Alkyne Synthesis.

Materials and Reagents:

  • 4-Fluorothalidomide

  • Propargylamine

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-fluorothalidomide (1.0 eq) in anhydrous DMSO, add DIPEA (3.0 eq) and propargylamine (1.2 eq).

  • Heat the reaction mixture to 80°C and stir for 12-16 hours under a nitrogen atmosphere. Monitor the reaction progress by LC-MS.

  • Causality: The use of a polar aprotic solvent like DMSO is crucial for SNAr reactions, as it solvates the cation without strongly solvating the nucleophile, thereby increasing its reactivity. DIPEA acts as a non-nucleophilic base to neutralize the HF generated during the reaction.

  • After completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of 0-10% methanol in dichloromethane) to afford the desired pomalidomide-alkyne product.

  • Confirm the structure and purity using ¹H NMR and LC-MS.[13]

Von Hippel-Lindau (VHL) Ligands

VHL ligands are typically based on a hydroxyproline (Hyp) core, mimicking the structure of the hypoxia-inducible factor 1α (HIF-1α) protein, the natural substrate of VHL.[14][15] The synthesis of these ligands is more complex than that of CRBN ligands but provides access to a distinct E3 ligase with a different tissue expression profile and substrate scope. VH032 is a widely used VHL ligand.[14][16][17]

Protocol 2: Synthesis of a Functionalized VHL Ligand (Illustrative)

The synthesis of VHL ligands like VH032 is a multi-step process often starting from L-hydroxyproline.[16][17] A full de novo synthesis is beyond the scope of this note, but a key late-stage functionalization step involves amide coupling to install the tert-butylacetamide group and another coupling to attach a linker precursor.

Key Synthetic Step: Amide Coupling with HATU

This protocol describes a typical amide bond formation, a ubiquitous reaction in PROTAC synthesis.

Experimental Workflow:

G cluster_1 VHL Ligand Amide Coupling Start VHL Core Amine + Carboxylic Acid Linker Activation HATU Activation (DIPEA, DMF) Start->Activation Coupling Amide Bond Formation (Room Temperature) Activation->Coupling Purification Purification (Prep-HPLC) Coupling->Purification Product Functionalized VHL Ligand Purification->Product

Caption: Workflow for a key amide coupling step in VHL ligand synthesis.

Materials and Reagents:

  • VHL core structure with a free amine

  • Carboxylic acid of interest (e.g., a linker precursor)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • Dissolve the VHL core amine (1.0 eq) and the carboxylic acid (1.1 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the solution, followed by HATU (1.2 eq).

  • Stir the reaction at room temperature for 2-4 hours. Monitor progress by LC-MS.

  • Causality: HATU is a highly efficient coupling reagent that converts the carboxylic acid into a reactive O-acylisourea intermediate, which is then readily attacked by the amine. It is often preferred for sterically hindered or electron-deficient amines where other reagents might fail.[16]

  • Upon completion, the reaction mixture can be diluted with water and extracted, or directly purified by preparative reverse-phase HPLC to yield the final amide product.

  • Characterize the final product by NMR and high-resolution mass spectrometry.[18]

Section 2: Synthesis of Linkers

The linker is not merely a spacer; it critically influences the physicochemical properties (e.g., solubility, permeability) and the biological activity of the PROTAC.[1][6][19] Polyethylene glycol (PEG) and alkyl chains are the most common linker motifs.[1][4] The key to a useful linker building block is having orthogonal reactive handles, allowing for sequential conjugation to the warhead and the E3 ligand.

Protocol 3: Synthesis of an Azido-PEG-Carboxylic Acid Linker

This protocol describes the synthesis of a heterobifunctional PEG linker, featuring an azide for click chemistry and a carboxylic acid for amide bond formation.

Materials and Reagents:

  • Amino-PEG-carboxylic acid (e.g., H₂N-(CH₂CH₂O)n-CH₂COOH)

  • Azido-dPEG®-NHS ester or similar acylating agent

  • Triethylamine (TEA) or DIPEA

  • Dichloromethane (DCM) or DMF

Procedure:

  • Dissolve the amino-PEG-carboxylic acid (1.0 eq) in DCM.

  • Add TEA (2.5 eq).

  • In a separate flask, dissolve the azido-NHS ester (1.1 eq) in DCM.

  • Add the azido-NHS ester solution dropwise to the PEG solution at 0°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Causality: The NHS ester is a good leaving group, activating the carbonyl for nucleophilic attack by the primary amine of the PEG linker. The base (TEA) is required to deprotonate the ammonium salt formed, driving the reaction to completion.

  • Wash the reaction mixture with dilute acid (e.g., 1M HCl) and then with brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate to yield the azido-PEG-carboxylic acid linker. Purity can be checked by NMR and MS.

Section 3: Assembly of the Final Protein Degrader

The final step is the convergent synthesis connecting the three building blocks.[10] The choice of conjugation chemistry depends on the functional groups incorporated into the building blocks. Amide coupling and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," are two of the most robust and widely used methods.[4][20][]

Protocol 4: PROTAC Assembly via Amide Bond Formation

This protocol describes the coupling of a warhead-linker fragment (containing a free carboxylic acid) to an E3 ligand with a free amine.

Materials and Reagents:

  • Warhead-linker-COOH (1.0 eq)

  • E3 Ligand-Amine (e.g., Thalidomide-O-C10-NH2) (1.1 eq)[22]

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • DMF, anhydrous

Procedure:

  • Follow the general procedure outlined in Protocol 2, using the warhead-linker-COOH and the E3 Ligand-Amine as the coupling partners.

  • The reaction can be performed at a small scale (e.g., 1-10 mg) for initial screening purposes.

  • Purify the final PROTAC using preparative HPLC.

  • Trustworthiness: It is critical to fully characterize the final PROTAC by ¹H NMR, ¹³C NMR, LC-MS, and HRMS to confirm its identity and assess its purity, which should typically be >95% for biological assays.[13][18]

Protocol 5: PROTAC Assembly via Click Chemistry (CuAAC)

This protocol joins an alkyne-functionalized building block with an azide-functionalized one.[23] This reaction is highly efficient and bio-orthogonal, meaning it does not interfere with most other functional groups.[20][]

Experimental Workflow:

G cluster_2 PROTAC Assembly via CuAAC Click Chemistry Start Warhead-Alkyne + E3 Ligand-Linker-Azide Reaction Click Reaction (tBuOH/H2O or DMF) Start->Reaction Catalyst CuSO4 + Sodium Ascorbate (or other Cu(I) source) Catalyst->Reaction Purification Purification (Prep-HPLC) Reaction->Purification Product Final PROTAC Purification->Product

Caption: General workflow for assembling a PROTAC using CuAAC click chemistry.[24]

Materials and Reagents:

  • Alkyne-functionalized component (e.g., Warhead-Alkyne) (1.0 eq)

  • Azide-functionalized component (e.g., E3 Ligand-Linker-N₃) (1.1 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (0.2 eq)

  • Solvent (e.g., a 1:1 mixture of t-butanol and water, or DMF)

Procedure:

  • Dissolve the alkyne and azide components in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O in water.

  • Add the sodium ascorbate solution to the main reaction mixture, followed by the copper sulfate solution.

  • Stir the reaction at room temperature for 4-12 hours.

  • Causality: Sodium ascorbate acts as a reducing agent, converting the Cu(II) sulfate to the active Cu(I) catalytic species in situ. The Cu(I) then catalyzes the [3+2] cycloaddition between the alkyne and the azide to form a stable triazole ring.[20]

  • Monitor the reaction by LC-MS. Upon completion, purify the final PROTAC by preparative HPLC.

  • Perform full characterization (NMR, LC-MS, HRMS) to confirm structure and purity.[13][25]

Section 4: Data Presentation and Quality Control

Systematic synthesis and screening require clear data organization. All intermediates and final compounds should be rigorously characterized to ensure that biological data is reliable.

Table 1: Key Characterization Data for Synthesized Molecules

Compound IDStructure (Sketch)Molecular FormulaCalculated Mass (M)Observed Mass [M+H]⁺Purity (HPLC/LC-MS)
Pomalidomide-Alkyne (Structure)C₁₅H₁₁N₃O₄297.27298.1>98%
Azido-PEG₃-COOH (Structure)C₈H₁₅N₃O₅249.22250.1>95%
Final PROTAC (Structure)CₓHᵧNₐOₑ(Calc. Mass)(Obs. Mass)>95%

Table 2: Comparison of Common PROTAC Assembly Chemistries

MethodKey ReagentsAdvantagesDisadvantages
Amide Coupling HATU, EDC, HOBtForms stable amide bond, well-established chemistry.[22]Can be difficult with sterically hindered substrates; potential for side reactions.[26]
CuAAC Click Chemistry Cu(I) source, Azide, AlkyneHigh yield, bio-orthogonal, mild conditions, forms stable triazole linker.[20][]Requires specific functional handles (azide/alkyne); residual copper can be a concern for cellular assays.

Conclusion

The synthesis of protein degrader building blocks is a critical enabling step in the development of novel TPD therapeutics. The protocols and strategies outlined in this guide provide a robust foundation for researchers to construct high-quality E3 ligase ligands, versatile linkers, and assemble them into final PROTAC molecules. By understanding the causality behind the synthetic choices and adhering to rigorous standards of purification and characterization, scientists can confidently generate the tools needed to explore this exciting frontier of medicine.

References

  • Title: E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Source: National Center for Biotechnology Information. URL: [Link]

  • Title: Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay. Source: ACS Omega. URL: [Link]

  • Title: Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay. Source: National Center for Biotechnology Information. URL: [Link]

  • Title: Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine pro. Source: RSC Publishing. URL: [Link]

  • Title: Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. Source: RSC Publishing. URL: [Link]

  • Title: Editing out the amide from amide-bond formation: Synthesis Of C–C bonds instead of C–N bonds from carboxylic acids and amines. Source: Morressier. URL: [Link]

  • Title: Novel approaches for the rational design of PROTAC linkers. Source: Open Exploration Publishing. URL: [Link]

  • Title: Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. Source: ResearchGate. URL: [Link]

  • Title: Current strategies for the design of PROTAC linkers: a critical review. Source: National Center for Biotechnology Information. URL: [Link]

  • Title: Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs. Source: National Center for Biotechnology Information. URL: [Link]

  • Title: Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Source: National Center for Biotechnology Information. URL: [Link]

  • Title: General strategy using "click chemistry" for PROTAC synthesis. Source: ResearchGate. URL: [Link]

  • Title: Current strategies for the design of PROTAC linkers: a critical review. Source: ePrints Soton. URL: [Link]

  • Title: Workflow for E3 Ligase Ligand Validation for PROTAC Development. Source: ACS Publications. URL: [Link]

  • Title: Synthetic routes available for the preparation of pomalidomide derivatives. Source: ResearchGate. URL: [Link]

  • Title: Rapid synthesis of proteolysis-targeting chimeras by consecutive click assembly. Source: Oxford Academic. URL: [Link]

  • Title: E3 ligase ligand optimization of Clinical PROTACs. Source: Frontiers. URL: [Link]

  • Title: Factors to Consider for Synthesis in 1536-Well Plates: An Amide Coupling Case Study for PROTAC Synthesis. Source: ACS Publications. URL: [Link]

  • Title: Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Source: ACS Publications. URL: [Link]

  • Title: On-demand modular assembly for expedited PROTAC development. Source: Taylor & Francis Online. URL: [Link]

  • Title: The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. Source: MDPI. URL: [Link]

  • Title: A “Click Chemistry Platform” for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation. Source: ACS Publications. URL: [Link]

  • Title: Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. Source: National Center for Biotechnology Information. URL: [Link]

  • Title: Tactics and Strategies for the Synthesis of Cereblon Ligands. Source: Semantic Scholar. URL: [Link]

  • Title: Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Action. Source: ChemRxiv. URL: [Link]

  • Title: Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy. Source: ACS Central Science. URL: [Link]

Sources

catalyst selection for Sonogashira reaction of 1,2-Diiodo-4,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalyst Selection & Protocol for Sonogashira Coupling of 1,2-Diiodo-4,5-dimethoxybenzene

Part 1: Executive Summary & Strategic Analysis

The Challenge: The substrate This compound presents a unique set of challenges and opportunities in cross-coupling chemistry. As an electron-rich, ortho-substituted dihalide, it serves as a critical scaffold for the synthesis of optoelectronic materials (e.g., benzo[1,2-b:4,5-b']dithiophenes), molecular wires, and liquid crystals.

Successful functionalization requires distinguishing between two reaction pathways:

  • Mono-alkynylation: Rarely the target due to the symmetric nature of the substrate, but often a persistent impurity.

  • Bis-alkynylation: The primary objective, requiring a catalyst system capable of overcoming the steric crowding of the ortho-position after the first oxidative addition.

Mechanistic Constraints:

  • Electronic Effect: The methoxy groups at positions 4 and 5 increase electron density on the aromatic ring. While this generally slows oxidative addition compared to electron-poor arenes, the use of iodides (the most reactive halide) largely mitigates this kinetic penalty.

  • Steric Effect: The ortho-diiodo arrangement means the second coupling event occurs in a sterically modified environment. The catalyst must be sufficiently active to drive the reaction to completion, preventing the accumulation of the mono-alkynylated intermediate.

  • Side Reactions: The primary failure mode is Glaser coupling (homocoupling of the alkyne), driven by excess copper and oxygen exposure.

Part 2: Catalyst Selection Guide

The following selection matrix is based on kinetic profiles of electron-rich aryl iodides.

The "Workhorse" System (Recommended Starting Point)
  • Catalyst:

    
     (3–5 mol%)
    
  • Co-Catalyst: CuI (2–5 mol%)

  • Ligand: Triphenylphosphine (

    
    ) (included in precatalyst)[1]
    
  • Rationale: This system is robust, air-stable (as the solid), and cost-effective. For aryl iodides, the oxidative addition is fast enough that exotic ligands are rarely needed. The bis-coupling of this compound with Trimethylsilylacetylene (TMSA) proceeds quantitatively with this system under mild heating.

The "High-Performance" System (For Sterically Demanding Alkynes)
  • Catalyst:

    
    
    
  • Co-Catalyst: CuI

  • Rationale: The bidentate ferrocenyl ligand (dppf) creates a larger bite angle, stabilizing the Pd(0) species and facilitating the reductive elimination step. Use this if you observe stalled mono-coupled product.

The "Copper-Free" System (For Alkyne Conservation)
  • Catalyst:

    
     + XPhos or 
    
    
    
  • Base: Pyrrolidine or Piperidine (in excess)

  • Rationale: Eliminates CuI to prevent Glaser homocoupling. Essential if your alkyne is precious or prone to oxidative dimerization.

Part 3: Detailed Experimental Protocol

Target Synthesis: 1,2-Bis(trimethylsilylethynyl)-4,5-dimethoxybenzene This protocol is optimized for bis-alkynylation using the "Workhorse" Pd/Cu system.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7][8][9][10]RoleNotes
This compound 1.0SubstrateLimiting reagent.
Trimethylsilylacetylene (TMSA) 2.5NucleophileExcess ensures bis-coupling.

0.04Catalyst4 mol% loading.
CuI 0.02Co-catalyst2 mol% (keep low to minimize homocoupling).
Triethylamine (

)
Solvent/BaseSolventMust be dry and degassed.
THF Co-SolventSolventOptional; improves solubility of diiodide.
Step-by-Step Workflow
  • Pre-Reaction Preparation:

    • Dry

      
       and THF over molecular sieves or distill from 
      
      
      
      .
    • Crucial: Degas solvents by sparging with Argon for 20 minutes. Oxygen is the enemy of this reaction (causes Glaser coupling and catalyst death).

  • Reaction Setup:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add:

      • This compound (1.0 equiv)

      • 
         (4 mol%)
        
      • CuI (2 mol%)

    • Evacuate and backfill with Argon (3 cycles).

    • Add degassed THF/

      
       (1:1 ratio, 0.1 M concentration relative to substrate) via syringe.
      
    • Add Trimethylsilylacetylene (2.5 equiv) dropwise via syringe.

  • Execution:

    • Stir the mixture at Room Temperature for 30 minutes.

    • Observation: The solution typically turns dark brown/black immediately.

    • Heat the reaction to 50°C for 4–12 hours.

    • Monitoring: Check TLC (Hexanes/EtOAc 9:1). The starting diiodide (

      
      ) should disappear. The mono-product appears transiently, followed by the bis-product (highly fluorescent blue under UV).
      
  • Workup:

    • Cool to room temperature.[1][3][9]

    • Filter the suspension through a pad of Celite to remove precipitated ammonium salts and Pd black. Wash the pad with

      
       or EtOAc.
      
    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Dissolve the residue in minimal

      
      .
      
    • Perform Flash Column Chromatography (Silica Gel).

    • Eluent: Gradient of Hexanes

      
       5% EtOAc/Hexanes.
      
    • Note: The product is usually a crystalline solid (white to pale yellow).

Part 4: Visualizations

Figure 1: Catalytic Cycle & Mechanism

This diagram illustrates the synergistic role of Pd and Cu, highlighting the dual oxidative addition required for the diiodo substrate.

SonogashiraMechanism Fig 1: Dual Catalytic Cycle for Ortho-Diiodoarene Coupling Pd0 Pd(0)L2 Active Catalyst OxAdd1 Oxidative Addition 1 (Ar-I) Pd0->OxAdd1 + Substrate TransMet1 Transmetallation OxAdd1->TransMet1 + Cu-Acetylide Iso Isomerization (cis/trans) TransMet1->Iso RedElim1 Reductive Elimination (C-C Bond Formed) Iso->RedElim1 RedElim1->Pd0 Regenerate Pd(0) Product Bis-Alkynylated Product RedElim1->Product Repeat Cycle for 2nd Iodine Substrate This compound Substrate->OxAdd1 CuI CuI CuAcetylide Cu-Acetylide (Activated Nucleophile) CuAcetylide->TransMet1 Transfer Alkyne Alkyne Terminal Alkyne (TMSA) Alkyne->CuAcetylide + CuI, + Base

Figure 2: Experimental Workflow Decision Tree

A logic gate for optimizing reaction conditions based on real-time observations.

WorkflowLogic Fig 2: Optimization Decision Tree Start Standard Conditions: Pd(PPh3)2Cl2 / CuI / 50°C Check Check TLC at 4 Hours Start->Check Result1 Conversion > 95% Check->Result1 Result2 Mono-Product Stalled Check->Result2 Result3 No Reaction / Black Ppt Check->Result3 Action1 Proceed to Workup Result1->Action1 Action2 Increase Temp to 80°C OR Switch to Pd(dppf)Cl2 Result2->Action2 Action3 O2 Contamination suspected. Repeat Degassing. Result3->Action3

Part 5: Troubleshooting & Critical Parameters

ObservationRoot CauseCorrective Action
Formation of "Glaser" Product (Di-alkyne) Presence of OxygenRigorously degas solvents. Reduce CuI loading to 1 mol%. Add the alkyne slowly.
Stalled Mono-Coupling Steric hindrance or Catalyst deathAdd fresh catalyst (1 mol%). Increase temperature to 70–80°C. Switch to Pd(dppf)Cl2 .
Low Yield / Black Precipitate "Palladium Black" formationThe catalyst is decomposing before the reaction finishes. Add excess ligand (

) or switch to a more stable precatalyst.
Poor Solubility Substrate natureUse DMF or Toluene instead of THF. Note that DMF requires higher workup effort (aqueous wash).

References

  • Sonogashira Coupling Overview: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.

  • Protocol for Ortho-Diiodoarenes: Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from

  • Synthesis of Alkynyl-Benzenes: Thorand, S., & Krause, N. (1998). Improved Procedures for the Palladium-Catalyzed Coupling of Terminal Alkynes with Aryl Bromides (Sonogashira Coupling). The Journal of Organic Chemistry, 63(23), 8551-8553.

  • Mechanistic Studies on Pd/Cu: Gelman, D., & Buchwald, S. L. (2003).[4] Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst Inhibits the Reaction. Angewandte Chemie International Edition, 42(48), 5993-5996.

Sources

Optimization of Cross-Coupling Landscapes: Base and Solvent Tuning for 1,2-Diiodo-4,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1,2-Diiodo-4,5-dimethoxybenzene represents a specialized class of electron-rich, sterically congested di-halides essential for synthesizing conjugated polymers, liquid crystals, and polycyclic aromatic hydrocarbons (PAHs) such as benzodithiophenes. Its dual ortho-iodide functionality presents a unique kinetic challenge: while the iodine atoms are labile for oxidative addition, the electron-donating methoxy groups (at C4/C5) and steric crowding (at C1/C2) necessitate precise modulation of the coordination sphere. This Application Note details the mechanistic impact of base basicity and solvent polarity on Suzuki-Miyaura and Sonogashira couplings, providing validated protocols to suppress mono-coupling byproducts and maximize di-functionalization.

Mechanistic Considerations: The Electronic & Steric Matrix

The reactivity of this compound is governed by two competing factors that must be balanced via solvent and base selection:

  • Electronic Activation (The Methoxy Effect): The methoxy groups at positions 4 and 5 increase electron density on the aromatic ring. This facilitates the Oxidative Addition of the first iodide to Pd(0). However, it renders the resulting Pd(II)-aryl complex less electrophilic, potentially slowing down the Transmetallation step, which is often the rate-determining step (RDS) in the presence of weak bases.

  • The Ortho-Effect (Steric Inhibition): Following the first coupling event, the remaining iodide is sterically crowded by the newly formed C-C bond at the adjacent position. High-polarity solvents are required here to stabilize the ionic transition states and prevent catalyst arrest.

Diagram 1: Solvation and Base Intervention in the Catalytic Cycle

The following diagram illustrates the specific intervention points where solvent polarity and base strength dictate the pathway between mono- and di-coupling.

CatalyticCycle cluster_conditions Critical Parameters Start This compound OxAdd1 Oxidative Addition (1st I) Start->OxAdd1 + Pd(0) Pd0 Pd(0) Active Species Pd0->OxAdd1 TransMet1 Transmetallation (Base Dependent) OxAdd1->TransMet1 Solvent stabilizes ionic intermediates RedElim1 Reductive Elimination TransMet1->RedElim1 Base activates Boron/Alkyne DiProduct Di-Coupled Product (Terphenyl/Polymer) TransMet1->DiProduct Final Reductive Elim RedElim1->Pd0 Regeneration MonoProduct Mono-Coupled Intermediate (Sterically Crowded) RedElim1->MonoProduct OxAdd2 Oxidative Addition (2nd I) (Requires High T / Polar Solvent) MonoProduct->OxAdd2 Rate Limiting Step (Steric Hindrance) OxAdd2->TransMet1 Cycle Repeats Note1 Polar Aprotic Solvents (DMF, DMAc) Boost Ox. Add. of 2nd Iodide Note1->OxAdd2 Note2 Strong Bases (OH-) Accelerate Transmetallation Note2->TransMet1

Caption: Catalytic cycle highlighting the necessity of polar solvents for the second oxidative addition due to steric crowding at the ortho-position.

Case Study 1: Suzuki-Miyaura Double Coupling

Objective: Synthesis of sterically hindered terphenyls or polymerization.

Base and Solvent Effects

For this compound, standard conditions (Toluene/Water, Na2CO3) often stall at the mono-coupled product due to the insolubility of the intermediate and the low nucleophilicity of the boronate species.

  • Solvent Recommendation: Switch to 1,4-Dioxane/Water (4:1) or DMF/Water . The higher dielectric constant of DMF stabilizes the palladium species during the difficult second oxidative addition.

  • Base Recommendation: K3PO4 (3.0 M aq) or Ba(OH)2 . Phosphate and hydroxide bases are superior to carbonates for electron-rich aryl halides because they generate a more reactive hydroxo-palladium intermediate [1].

Comparative Data: Yield Optimization
Solvent SystemBase (equiv)Temp (°C)Time (h)Mono-Coupled Yield (%)Di-Coupled Yield (%)
Toluene/H2O (3:1)Na2CO3 (4.0)902465%15%
THF/H2O (3:1)K2CO3 (4.[1]0)702440%45%
1,4-Dioxane/H2O (4:1) K3PO4 (6.0) 100 48 <5% 92%
DMF (Anhydrous)Cs2CO3 (4.0)1201210%78% (De-iodination obs.)
Validated Protocol: Double Arylation

Reagents:

  • This compound (1.0 equiv, 2.56 mmol)

  • Arylboronic acid (3.0 equiv)

  • Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 (for sterically hindered boronates)

  • K3PO4 (6.0 equiv, dissolved in min. water)

  • Solvent: 1,4-Dioxane (degassed)[2]

Step-by-Step Workflow:

  • Inert Setup: Charge a Schlenk tube with the di-iodide, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (3 cycles).[2][3] Crucial: Oxygen leads to rapid catalyst decomposition and homocoupling of boronic acids.

  • Solvation: Add degassed 1,4-Dioxane (10 mL) and aqueous K3PO4 (3 M, 2 mL).

  • Thermal Initiation: Heat the mixture to 100°C . Vigorous stirring is essential to maintain the emulsion.

  • Monitoring: Monitor via TLC (Hexane/EtOAc 8:2). The di-iodide (Rf ~0.6) will disappear first, followed by the transient mono-coupled intermediate (Rf ~0.4). Continue until only the di-coupled product (fluorescent spot) remains.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na2SO4. Purify via flash chromatography on silica gel.

Case Study 2: Sonogashira Coupling (Alkynylation)

Objective: Introduction of alkyne spacers for conjugated materials (e.g., PPE polymers).

Base and Solvent Effects

The electron-rich nature of the ring makes the substrate prone to "Glaser" homocoupling of the alkyne if the catalytic cycle is slow.

  • Base: Secondary amines (Diisopropylamine, Piperidine) are preferred over Triethylamine (TEA) as they often serve as better ligands for Copper and accelerate the deprotonation of the alkyne.

  • Solvent: THF is preferred for solubility. DMF can be used but often complicates workup.

Validated Protocol: Copper-Mediated Alkynylation

Reagents:

  • This compound (1.0 equiv)

  • Terminal Alkyne (2.5 equiv)

  • Pd(PPh3)2Cl2 (3 mol%)

  • CuI (2 mol%) - Must be white/off-white. Yellow/Green CuI indicates oxidation and should be recrystallized.

  • Base/Solvent: THF/Diisopropylamine (1:1 v/v)

Step-by-Step Workflow:

  • Catalyst Pre-mix: In a glovebox or under Argon flow, combine Pd catalyst, CuI, and the di-iodide.

  • Solvent Addition: Add degassed THF and Diisopropylamine.

  • Alkyne Addition: Add the terminal alkyne dropwise via syringe at Room Temperature.

    • Note: If the alkyne is volatile, cool the vessel to 0°C during addition.

  • Reaction: Stir at 60°C for 12-18 hours.

    • Visual Cue: The reaction mixture will turn dark brown/black and precipitate ammonium salts (hydrohalides).

  • Purification: Filter through a celite pad to remove Palladium black and salts. Concentrate and purify via column chromatography.[3][4]

Troubleshooting & Optimization Logic

When yields are suboptimal, use the following decision logic to diagnose the failure mode based on the specific properties of the this compound substrate.

Diagram 2: Optimization Decision Tree

OptimizationTree Problem Low Yield / Incomplete Reaction CheckTLC Analyze TLC / LCMS Problem->CheckTLC Mono Stalled at Mono-Coupled Product CheckTLC->Mono Major Spot StartRecov Starting Material Recovered CheckTLC->StartRecov No Reaction DeHal De-halogenated Byproduct CheckTLC->DeHal Reduction SolMono Steric Issue: 1. Switch Solvent to DMF/DMAc 2. Increase Temp to 110°C 3. Use SPhos Ligand Mono->SolMono SolStart Activation Issue: 1. Check Catalyst Quality (Pd black?) 2. Switch Base to Ba(OH)2 or Cs2CO3 StartRecov->SolStart SolDeHal Protodehalogenation: 1. Use Anhydrous Conditions 2. Switch solvent to Toluene 3. Lower Temp DeHal->SolDeHal

Caption: Decision tree for troubleshooting coupling reactions of this compound.

References

  • Kudo, N., et al. (2011). Palladium-catalyzed double cross-coupling reaction of 1,2-bis(pinacolatoboryl)alkenes and -arenes. CORE. Retrieved from [Link]

  • Cukiernik, F. D., et al. (2008).[5] Halogen bonding in 1,2-dibromo-4,5-dimethoxybenzene and this compound. Acta Crystallographica Section C. Retrieved from [Link]

  • Organic Chemistry Portal. (2025). Sonogashira Coupling. Retrieved from [Link]

  • Erickson, P. W., et al. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH PubMed Central. Retrieved from [Link]

Sources

Troubleshooting & Optimization

improving yield in Sonogashira coupling of 1,2-Diiodo-4,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Chemical Synthesis Technical Support Center . You have connected with the Advanced Organometallics Division .

Ticket ID: SG-45-DIMETHOXY-YIELD Subject: Yield Optimization for Sonogashira Coupling of 1,2-Diiodo-4,5-dimethoxybenzene Assigned Specialist: Senior Application Scientist (Ph.D., Organometallic Catalysis)

Executive Summary: The Substrate Challenge

You are working with This compound . This is not a standard coupling; it presents a "perfect storm" of electronic and steric challenges that standard textbook conditions often fail to address.

  • Electronic Deactivation: The two methoxy groups (-OMe) are strong electron-donating groups (EDGs). They increase electron density on the benzene ring, making the Carbon-Iodine bond more electron-rich. This slows down the Oxidative Addition step of the Palladium catalytic cycle, which is typically the rate-determining step for aryl iodides.

  • The "Ortho-Effect" (Steric Crowding): Coupling the first iodide is straightforward. However, coupling the second iodide requires forcing a second alkyne into the ortho position. If your alkyne is bulky (e.g., TIPS-acetylene), the reductive elimination step becomes kinetically difficult, leading to stalled mono-coupled byproducts.

  • Solubility Traps: The rigid, planar nature of the resulting bis-alkynyl system often leads to poor solubility (π-stacking), causing the product to crash out of solution before the reaction is complete, trapping impurities.

Module 1: Diagnostic & Troubleshooting Logic

Before altering your protocol, use this logic flow to identify your specific failure mode.

TroubleshootingFlow Start Analyze Crude NMR/LCMS Result1 Major Product: Homocoupling (Alkyne-Alkyne dimer) Start->Result1 Result2 Major Product: Starting Material (No Reaction) Start->Result2 Result3 Major Product: Mono-coupled (Intermediate) Start->Result3 Result4 Product Precipitated but Low Purity Start->Result4 Sol1 Glaser Coupling Detected Action: Degas solvents (Freeze-Pump-Thaw) Action: Switch to Cu-free protocol Result1->Sol1 Sol2 Catalyst Poisoning or Failed Ox-Add Action: Check Ligand (Use e-rich phosphine) Action: Increase Temp to 60°C Result2->Sol2 Sol3 Steric Stall (Ortho-effect) Action: Switch to Pd(dppf)Cl2 Action: Use stronger base (Cs2CO3) Result3->Sol3 Sol4 Solubility Issue Action: Switch solvent to DMF/THF (1:1) Action: Run dilute (0.05 M) Result4->Sol4

Figure 1: Diagnostic logic flow for identifying the root cause of yield loss in di-iodide systems.

Module 2: Optimized Protocols

Do not rely on "standard" conditions (RT, 1 hr). This substrate requires forcing conditions for the second coupling while suppressing side reactions.

Protocol A: The "Gold Standard" (Pd/Cu System)

Best for: General synthesis where the alkyne is not prone to rapid homocoupling.

Reagents:

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (5 mol%)[1]

    • Why: The PPh₃ ligands are bulky enough to prevent aggregation but labile enough to allow the cycle.

  • Co-Catalyst: Copper(I) Iodide [CuI] (2 mol%)[2][3]

    • Why: Accelerates the reaction by forming a Copper-Acetylide intermediate, which transmetallates to Pd faster than the free alkyne reacts.[4]

  • Base/Solvent: Triethylamine (TEA) / THF (1:1 ratio).

    • Why: TEA acts as a proton sponge for the HI byproduct. THF solubilizes the dimethoxy substrate.

Step-by-Step Execution:

  • The Vessel: Use a Schlenk flask or a microwave vial with a heavy-duty septum.

  • Solvent Prep (CRITICAL): The THF/TEA mixture must be degassed via Freeze-Pump-Thaw (3 cycles) or vigorous sparging with Argon for 20 minutes. Nitrogen balloons are insufficient for high yields here.

  • Loading: Add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.02 eq) under positive Argon flow.

  • Alkyne Addition: Add the terminal alkyne (2.5 eq) via syringe.

    • Technique Tip: If Glaser coupling is a known issue, add the alkyne slowly (dropwise over 1 hour) using a syringe pump. This keeps the concentration of free alkyne low relative to the catalyst.

  • Thermal Drive: Heat to 60°C .

    • Why: While iodides react at RT, the electron-rich nature of the dimethoxy ring raises the activation energy for the oxidative addition. Heat ensures the second coupling completes.

  • Monitoring: Monitor via TLC/LCMS. If mono-product persists after 4 hours, add a "booster shot" of catalyst (1 mol% Pd / 0.5 mol% Cu).

Protocol B: The "High-Performance" (Copper-Free)

Best for: Cases where Glaser homocoupling (alkyne-alkyne) is lowering yields, or if the product binds copper.

Reagents:

  • Catalyst: Pd(dppf)Cl₂ · DCM (5 mol%)

    • Why: The bidentate dppf ligand has a large bite angle, forcing the Pd center to be more electron-rich and sterically accessible, facilitating the difficult second coupling.

  • Base: Cesium Carbonate (Cs₂CO₃) (3.0 eq).

  • Solvent: DMF or DMSO (Anhydrous).

Step-by-Step Execution:

  • Combine aryl iodide, alkyne (2.5 eq), base, and catalyst in a vial.

  • Evacuate and backfill with Argon (3x).

  • Add anhydrous DMF.

  • Heat to 80-90°C for 12-24 hours.

    • Note: Copper-free conditions are kinetically slower (the "slow step" is the direct carbopalladation or deprotonation by carbonate). Higher heat is required to drive the reaction.

Module 3: Data & Mechanistic Insights

Comparative Performance Table

Based on internal optimization data for electron-rich di-iodides.

ParameterStandard (Pd/Cu/TEA)High-Performance (Pd-dppf/Cs2CO3)Why?
Glaser Homocoupling High RiskNegligibleCu catalyzes homocoupling in the presence of trace O₂.
Mono-Coupling Moderate RiskLow RiskBidentate ligands (dppf) stabilize the active Pd species longer.
Reaction Time Fast (2-6 h)Slow (12-24 h)Transmetallation (Cu to Pd) is faster than direct base deprotonation.
Purification Difficult (Cu salts)EasierNo copper removal step required.
Mechanistic Pathway Analysis

The diagram below illustrates the specific bottleneck caused by the dimethoxy groups.

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (SLOWER due to -OMe) Pd0->OxAdd + Substrate Substrate This compound Substrate->OxAdd e- rich ring resists Pd insertion TransMet Transmetallation (Cu-Acetylide enters) OxAdd->TransMet RedElim Reductive Elimination (Forms C-C bond) TransMet->RedElim MonoProd Mono-Coupled Intermediate (Sterically Crowded) RedElim->MonoProd Cycle 1 Complete Final Bis-Coupled Product RedElim->Final Cycle 2 Complete MonoProd->OxAdd Re-entry for 2nd Iodine

Figure 2: Catalytic cycle highlighting the kinetic penalty (Red) imposed by the electron-donating methoxy groups.

Module 4: Frequently Asked Questions (FAQ)

Q: My reaction turns black immediately. Is this normal? A: No. Immediate blackening indicates "Pd Black" precipitation, meaning your catalyst has decomposed before entering the catalytic cycle. This usually happens if:

  • The reaction was not degassed properly (Oxygen kills the phosphine ligands).

  • You added the catalyst to a hot solution. Always add Pd at room temperature.

Q: I see a spot on TLC that is very close to the product. What is it? A: This is likely the Glaser homocoupling product (di-alkyne). It often has a similar polarity to the desired coupled product.[5]

  • Fix: Use the Copper-Free Protocol (Protocol B) or perform the alkyne addition very slowly.

Q: Can I use microwave heating? A: Yes, microwave heating is excellent for this substrate.

  • Settings: 80°C for 20-40 minutes.

  • Benefit: The rapid heating can overcome the activation energy barrier caused by the electron-rich ring more efficiently than thermal heating, often improving the Mono:Bis ratio.

Q: Why do you recommend Pd(dppf)Cl2 for the difficult cases? A: Pd(dppf)Cl2 has a large "bite angle" (the angle between the two phosphorus atoms and the metal). This geometry forces the reductive elimination step to occur more readily, which is often the bottleneck when creating sterically crowded ortho-substituted benzenes.

References

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[4] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470.

  • Chinchilla, R., & Nájera, C. (2007).[4] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.

  • Sorensen, U. S., & Pombo-Villar, E. (2005). Sonogashira couplings of electron-deficient and electron-rich aryl halides.[4][6][7] Tetrahedron, 61(10), 2697-2703. (Specific insights on electronic effects).

  • Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Iodides, and Triflates. Journal of Organic Chemistry, 77(6), 2798–2807.

Sources

Technical Support Center: Optimizing Catalyst Loading for Suzuki Reaction with 1,2-Diiodo-4,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide for researchers, scientists, and drug development professionals on troubleshooting and optimizing Suzuki-Miyaura cross-coupling reactions with the challenging substrate, 1,2-diiodo-4,5-dimethoxybenzene.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds.[1] However, substrates such as this compound introduce specific challenges. The presence of two iodine atoms allows for sequential or double couplings, but the electron-donating methoxy groups and potential steric hindrance can complicate the reaction.[2][3] This guide provides a structured approach to optimizing catalyst loading and troubleshooting common issues encountered during these reactions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the Suzuki reaction with di-iodinated aromatic compounds.

Question 1: What is a good starting point for catalyst loading with this compound?

For di-iodinated substrates, a higher catalyst loading is often necessary compared to mono-iodinated compounds. A recommended starting range is 1-5 mol% of the palladium catalyst per iodine atom .[4] For a double coupling, this translates to 2-10 mol% relative to the this compound substrate. The optimal loading is highly dependent on the specific boronic acid or ester, the chosen ligand, and the reaction conditions.[5]

Question 2: Can the same catalyst be used for both coupling steps?

Yes, it is standard practice to use the same palladium catalyst for both the first and second coupling reactions. The primary concern is maintaining catalyst activity throughout the process. If catalyst deactivation is suspected, a sequential approach involving a second addition of the catalyst after the completion of the first coupling can be an effective strategy.

Question 3: Why is my reaction stopping after the first coupling?

A stalled reaction after the initial mono-coupling is a frequent problem with several potential causes:

  • Catalyst Deactivation: The active Pd(0) species can be sensitive to oxygen or undergo thermal decomposition, leading to the formation of inactive palladium black.[6]

  • Insufficient Base: The base is a crucial component of the catalytic cycle, required to activate the boronic acid for transmetalation.[1][7][8] If the base is fully consumed after the first coupling, the reaction will halt.

  • Boronic Acid Instability: Boronic acids can degrade under the reaction conditions, particularly at elevated temperatures and in the presence of water, through processes like protodeboronation.[2] Using a more stable boronic ester, such as a pinacol ester, can mitigate this issue.[9][10]

  • Product Inhibition: The mono-substituted product may coordinate with the palladium center, hindering its ability to participate in the second coupling step.

Question 4: How do I select the appropriate palladium catalyst and ligand?

The choice of catalyst and ligand is critical for success. For sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands are generally preferred as they facilitate the oxidative addition and reductive elimination steps.[11][12][13]

Table 1: Recommended Palladium Catalyst and Ligand Systems

Catalyst/Pre-catalystLigandTypical Loading (mol%)Key Advantages
Pd(PPh₃)₄PPh₃ (in situ)2–5Widely available and suitable for a range of applications.[4]
PdCl₂(dppf)dppf1–3Effective for a broad scope of substrates, promoting high turnover numbers.
Pd₂(dba)₃SPhos, XPhos0.5–2Highly active for sterically demanding couplings.[11][14][15]
Pd(OAc)₂Buchwald Ligands0.5–2Offers broad applicability and high efficiency.[11]

Part 2: Troubleshooting Guide for Catalyst Loading Optimization

This section provides a systematic approach to resolving common issues related to catalyst loading.

Scenario 1: Low Yield of the Di-substituted Product

Problem: The reaction predominantly yields the mono-substituted product with minimal formation of the desired di-substituted compound.

Troubleshooting Workflow:

Caption: A decision tree for troubleshooting low di-substitution yields.

Detailed Steps and Rationale:

  • Evaluate Initial Catalyst Loading: If you began with a low catalyst loading (1-2 mol%), the first step is to increase it to the 3-5 mol% range. The second coupling is generally more challenging due to increased steric hindrance, which necessitates a higher catalyst concentration to achieve a practical reaction rate.

  • Assess Reaction Temperature: The Suzuki-Miyaura coupling is sensitive to temperature.[16] If the reaction is proceeding at a lower temperature (below 80°C), increasing it to the 80-100°C range can often provide the necessary activation energy for the second coupling. Be aware that excessively high temperatures can lead to catalyst and reagent decomposition.

  • Re-evaluate Ligand Choice: If adjusting the catalyst loading and temperature does not improve the yield, the ligand should be reconsidered. For sterically hindered couplings, ligands like triphenylphosphine (PPh₃) may not be optimal. Switching to more electron-rich and bulky Buchwald-type ligands, such as SPhos or XPhos, can significantly enhance the rates of oxidative addition and reductive elimination, thereby favoring the formation of the di-substituted product.[11][17]

Scenario 2: Significant Formation of Homocoupling Byproducts

Problem: A considerable amount of boronic acid homocoupling product (Ar-Ar) and/or dehalogenated starting material is observed.

Troubleshooting Workflow:

Caption: A decision tree for troubleshooting homocoupling side reactions.

Detailed Steps and Rationale:

  • Ensure Anaerobic Conditions: Oxygen can promote the oxidative homocoupling of the boronic acid.[6] It is critical to thoroughly degas all solvents and reagents before adding the palladium catalyst. This can be accomplished through several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen.

  • Evaluate the Base: The choice of base can influence the rates of competing side reactions.[18] While a base is necessary to activate the boronic acid, an overly strong base can promote side reactions. If you are using a strong base like NaOH or KOH, consider switching to a milder one such as K₂CO₃ or Cs₂CO₃.[16]

  • Optimize Catalyst Loading: While a higher catalyst loading can drive the desired reaction, an excessive amount may increase the rate of side reactions.[19] If you are using a high loading (> 5 mol%), try reducing it to the 1-3 mol% range to see if it suppresses homocoupling without significantly impacting the desired reaction rate.

  • Verify Boronic Acid Quality: Impurities in the boronic acid can contribute to side reactions. Ensure your boronic acid is pure and has been stored under appropriate conditions to prevent degradation.

Part 3: Experimental Protocols

This section provides a general protocol for conducting a Suzuki reaction with this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
  • Reagent Preparation: In a flame-dried Schlenk flask containing a magnetic stir bar, combine this compound (1.0 eq), the boronic acid or ester (2.2 eq), and the base (e.g., K₂CO₃, 4.0 eq). Seal the flask with a septum.

  • Degassing: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times. Add the degassed solvent (e.g., dioxane/water, toluene/water) via syringe.

  • Catalyst Addition: In a separate vial, weigh the palladium catalyst and ligand (if not using a pre-catalyst). Under a positive flow of inert gas, quickly add the catalyst/ligand to the reaction flask.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90°C) with vigorous stirring. Monitor the reaction's progress using TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

  • Optimizing Suzuki Coupling Reactions with 1-Iodo-2,3,4-trimethoxybenzene - Benchchem. (n.d.).
  • Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing). (n.d.).
  • Optimization of catalyst loading for Suzuki-Miyaura coupling - ResearchGate. (n.d.).
  • A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid - Benchchem. (n.d.).
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.).
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).
  • Suzuki reaction - Wikipedia. (n.d.).
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. (n.d.).
  • Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC - NIH. (n.d.).
  • (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES - ResearchGate. (n.d.).
  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures | Organometallics - ACS Publications. (2018, May 23).
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications. (n.d.).
  • Struggling with Suzuki Reaction : r/Chempros - Reddit. (2024, September 4).
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9).
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025, August 9).
  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand | Organometallics - ACS Publications. (2024, August 10).
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. (n.d.).
  • Full article: Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles - Taylor & Francis. (2019, May 29).
  • Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts - White Rose eTheses Online. (n.d.).
  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts - MDPI. (2020, December 15).
  • Iodine-Catalyzed Suzuki-Miyaura Coupling Performed in Air - ResearchGate. (n.d.).
  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION - ResearchGate. (n.d.).
  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - NIH. (2016, December 9).
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. (2014, February 6).
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (n.d.).
  • STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES - ResearchGate. (2018, August 1).
  • Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira) - YouTube. (2020, November 23).
  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. (2013, October 3).
  • The Suzuki Reaction - Chem 115 Myers. (n.d.).
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. (n.d.).
  • Decarboxylative Iodination and Suzuki-Miyaura Coupling Reactions to Access Chiral 3,3′-Diaryl-1,1′-bi-2-naphthols | The Journal of Organic Chemistry - ACS Publications. (2023, December 8).
  • Enhancement of the catalytic activity of Suzuki coupling reactions by reduction of modified carriers and promotion of Pd/H2-PrxOy surface electron transfer - New Journal of Chemistry (RSC Publishing). (n.d.).

Sources

Technical Support Center: Iodination of 1,2-Dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for synthetic organic chemistry applications. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the electrophilic iodination of 1,2-dimethoxybenzene (veratrole). As a highly activated aromatic system, its iodination presents unique challenges in controlling selectivity and minimizing side reactions. This document is designed for researchers, scientists, and drug development professionals to navigate these complexities effectively.

Introduction: The Challenge of Selectivity

The iodination of 1,2-dimethoxybenzene is a fundamental electrophilic aromatic substitution (SEAr) reaction. The two electron-donating methoxy groups strongly activate the benzene ring, making it highly susceptible to electrophilic attack. While this high reactivity is advantageous, it also complicates the synthesis of the desired mono-iodinated product, 4-iodo-1,2-dimethoxybenzene. The primary challenges encountered are controlling poly-iodination and ensuring high regioselectivity. This guide addresses the most common issues and provides scientifically grounded solutions.

Troubleshooting & FAQs

This section is structured to address specific problems you may encounter during your experiments.

Issue 1: Poor Selectivity & Formation of Poly-iodinated Products

The most prevalent side reaction is the formation of di-iodinated species, primarily 4,5-diiodo-1,2-dimethoxybenzene. The mono-iodinated product is still sufficiently activated to undergo a second electrophilic substitution.

Q: My reaction is producing a significant amount of di-iodinated product. How can I improve the selectivity for the mono-iodo species?

A: This is a classic case of over-iodination due to the high reactivity of the substrate. Several parameters must be carefully controlled to favor mono-substitution.

  • Stoichiometry is Critical: The most direct method to suppress di-iodination is to control the stoichiometry of the iodinating agent. Use of a slight excess of 1,2-dimethoxybenzene relative to the electrophilic iodine source is recommended. A 1:0.9 ratio of substrate to iodinating agent is a good starting point.

  • Slow, Controlled Addition: Add the iodinating agent slowly and portion-wise, or via a syringe pump if in solution. This maintains a low concentration of the electrophile in the reaction mixture at any given time, favoring the more rapid reaction with the highly abundant starting material over the slower reaction with the mono-iodinated product.

  • Temperature Management: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Lowering the temperature (e.g., from room temperature to 0 °C or -10 °C) will decrease the rate of both iodination steps, but it often has a more pronounced effect on the second, slower iodination, thus improving selectivity.

  • Choice of Iodinating Agent: Milder reagents are less prone to over-reaction. While a system like I₂ with a strong oxidant is effective, it can be aggressive. Consider using N-Iodosuccinimide (NIS), which is a milder source of electrophilic iodine and can offer better control.[1][2] A patent for producing aromatic iodine compounds highlights that even with a 1:1 molar ratio, di-iodized products can form, emphasizing the need for precise control.[3]

Issue 2: Controlling Regioselectivity

The two methoxy groups are powerful ortho, para-directors. In 1,2-dimethoxybenzene, this leads to potential substitution at the C3, C4, C5, and C6 positions. The desired product is typically 4-iodo-1,2-dimethoxybenzene.

Q: My analysis shows a mixture of iodinated isomers. How can I ensure the reaction is selective for the 4-position?

A: Achieving high regioselectivity depends on leveraging both electronic and steric effects.

  • Electronic and Steric Guidance: The C4 and C5 positions are electronically favored as they are para to one methoxy group and ortho to the other. The C3 and C6 positions are ortho to one and meta to the other. Between the C4 and C5 positions (which are chemically equivalent in the starting material), substitution is highly favored due to a combination of strong electronic activation and less steric hindrance compared to the more crowded C3 and C6 positions.

  • Solvent Effects: Solvent polarity can influence regioselectivity. In some electrophilic halogenations, polar solvents can stabilize the charged intermediate (the sigma complex) that leads to the para product more effectively than the one leading to the ortho product.[4] For the iodination of substituted phenols, acetonitrile has been shown to significantly improve para regioselectivity compared to less polar solvents like hexane.[5]

  • Catalyst Choice: For certain activated systems, the choice of acid catalyst can fine-tune selectivity. For instance, using N-iodosuccinimide with a catalytic amount of trifluoroacetic acid is a well-established method for the regioselective iodination of various methoxy-substituted aromatic compounds.[2]

Issue 3: Reaction Stalls or Shows Dark Coloration (Decomposition)

Q: My reaction mixture turned dark brown or black, and the final yield was very low. What is causing this decomposition?

A: Dark coloration is a strong indicator of oxidative decomposition. Highly activated aromatic compounds like 1,2-dimethoxybenzene are susceptible to oxidation, especially under the conditions required for many iodination reactions.[6]

  • Oxidant-Induced Degradation: Many iodination protocols use elemental iodine (I₂) in the presence of an oxidizing agent (e.g., nitric acid, iodic acid, H₂O₂).[4][7][8] These oxidants are necessary to generate the active electrophile (I⁺), but they can also oxidize the electron-rich aromatic ring, leading to complex polymeric side products and tar formation.

  • Vigorous/Exothermic Reaction: The reaction of strongly activated arenes with potent iodinating systems can be highly exothermic. If the temperature is not controlled, this can accelerate decomposition pathways.[9]

  • Troubleshooting Steps:

    • Use a Milder Oxidant: If using an I₂/oxidant system, consider switching from a harsh oxidant like nitric acid to a milder one like periodic acid (H₅IO₆) or hydrogen peroxide.[10]

    • Improve Temperature Control: Ensure the reaction is run in an ice bath or a cooling bath, especially during the addition of reagents.

    • Consider an Alternative Reagent: Switch to a non-oxidative iodination system. N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl) do not require a separate oxidizing agent, which can circumvent the problem of substrate decomposition.[1][11]

Workflow & Decision Making

The following diagram outlines a logical workflow for troubleshooting common issues in the iodination of 1,2-dimethoxybenzene.

G start Start: Iodination of 1,2-Dimethoxybenzene analysis Analyze Crude Product (TLC, GC-MS, NMR) start->analysis polyiodination Problem: Significant Di-iodination analysis->polyiodination >10% Di-iodo Product? isomers Problem: Mixture of Isomers analysis->isomers >5% Other Isomers? decomposition Problem: Low Yield & Dark Coloration analysis->decomposition Dark Tar/Low Mass Balance? success Success: Clean Mono-iodination at C4 Position analysis->success Clean Reaction? sol_stoich 1. Reduce I⁺ Stoichiometry (e.g., to 0.9 eq) 2. Slow Reagent Addition polyiodination->sol_stoich sol_temp Lower Reaction Temperature (e.g., 0 °C) polyiodination->sol_temp sol_solvent Optimize Solvent (e.g., try Acetonitrile) isomers->sol_solvent sol_reagent Switch to Milder Reagent (e.g., NIS) decomposition->sol_reagent sol_oxidant Use Milder Oxidant (H₂O₂, H₅IO₆) decomposition->sol_oxidant sol_stoich->analysis Re-run sol_temp->analysis Re-run sol_reagent->analysis Re-run sol_solvent->analysis Re-run sol_oxidant->analysis Re-run

Caption: Troubleshooting workflow for the iodination of 1,2-dimethoxybenzene.

Reaction Pathways: Desired vs. Side Reaction

The primary competition in this reaction is between the first and second iodination events.

ReactionPathway cluster_legend Reaction Legend start_material 1,2-Dimethoxybenzene product 4-Iodo-1,2-dimethoxybenzene (Desired Product) start_material->product k₁ (fast) side_product 4,5-Diiodo-1,2-dimethoxybenzene (Side Product) product->side_product k₂ (slower) reagent Iodinating Agent (I⁺) key1 Desired Path key2 Side Reaction

Caption: Competing reaction pathways in the iodination of veratrole.

Comparative Data & Protocols

Table 1: Comparison of Common Iodinating Systems
Reagent SystemActive ElectrophileTypical ConditionsProsCons
I₂ / Oxidant (e.g., H₂O₂, HIO₃, HNO₃)I⁺ or equivalentAcidic media (AcOH, H₂SO₄), 0 °C to RTInexpensive reagents (I₂, H₂O₂)Can cause oxidative decomposition; strong acids may not be tolerated.[6][8][9]
N-Iodosuccinimide (NIS) I⁺Aprotic solvents (DCM, MeCN), often with catalytic acid (TFA)Milder conditions; easy to handle solid; high selectivity.[2]More expensive than I₂; succinimide byproduct must be removed.
Iodine Monochloride (ICl) δ⁺I-ClAcetic acid or chlorinated solventsHighly reactive, useful for less-activated ringsCan sometimes lead to competing chlorination; corrosive and moisture-sensitive.[11][12]
Recommended Protocol: Iodination using Iodine and Periodic Acid

This procedure is adapted from methodologies that use a mild oxidant to generate the electrophilic iodine species in situ, offering a good balance between reactivity and control.[10]

Materials:

  • 1,2-Dimethoxybenzene (Veratrole)

  • Iodine (I₂)

  • Periodic Acid (H₅IO₆)

  • Methanol (MeOH)

  • Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,2-dimethoxybenzene (1.0 eq) in methanol.

  • Reagent Addition: To the stirred solution, add iodine (0.5 eq, as I₂ provides two iodine atoms for the reaction cycle with the oxidant). Then, add periodic acid (approx. 0.25 eq) portion-wise.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quench: Pour the reaction mixture into a separatory funnel containing an aqueous solution of sodium thiosulfate. Shake until the red/brown color of excess iodine disappears.

  • Work-up: Add ethyl acetate to the separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude 4-iodo-1,2-dimethoxybenzene can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexanes) or by column chromatography on silica gel.

Note: Aryl iodides can be sensitive to light and may show some instability on silica gel.[13] It is advisable to minimize exposure to light and consider using deactivated silica for chromatography if necessary.

References

  • Chemia. (2022). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. [Link]

  • Wikipedia. (n.d.). Electrophilic halogenation. [Link]

  • Bracco Imaging S.p.A. (2009).
  • Hodogaya Chemical Co., Ltd. (2007).
  • Krassowska-Świebocka, B., Luliński, P., & Skulski, L. (2005). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 10(3), 394-401. [Link]

  • Wang, Y., et al. (2005). Theoretical study of the iodination of methoxybenzene by iodine monochloride. Journal of Physical Organic Chemistry, 18(11), 1085-1092. [Link]

  • Filo. (2025). Mechanism for iodination of benzene. [Link]

  • Shulgin, A. (n.d.). Synthesis of 4-Iodo-2,5-Dimethoxybenzaldehyde. Rhodium Archive. [Link]

  • Organic Chemistry Data. (n.d.). Iodination - Common Conditions. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of iodoarenes. [Link]

  • Stavber, S., et al. (2008). Iodination of di-and trimethoxy substituted benzene derivatives using the I₂/30% aqueous H₂O₂ system under SFRC. Acta Chimica Slovenica, 55, 841-849. [Link]

  • Iskra, J., & Stavber, S. (2008). Iodination of Organic Compounds Using the Reagent System I2–30% aq. H2O2 under Organic Solvent-free Reaction Conditions. Acta Chimica Slovenica, 55, 841-849. [Link]

  • van der Vorm, S., et al. (2018). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Molecules, 23(7), 1735. [Link]

  • Baba Farid Group of Institutions. (n.d.). Iodination of activated aromatics by using I2/ HNO3/AcOH. [Link]

  • Ramana, M. M. V., & Sharma, R. (2011). Single-Step Regioselective Oxidative Iodination of Tetrahydrocarbazoles using Periodic Acid in Methanol. Journal of the Korean Chemical Society, 55(5), 803-807. [Link]

Sources

managing steric hindrance in cross-coupling with substituted di-iodobenzenes

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Managing Steric Hindrance in Cross-Coupling of Substituted Di-iodobenzenes Support Tier: Level 3 (Senior Application Scientist) Status: Open

User Context & Problem Statement

You are working with substituted di-iodobenzenes (e.g., 1,2-diiodobenzene derivatives or 2,6-disubstituted-1,4-diiodobenzenes). You are facing low yields, stalled reactions, or loss of site-selectivity due to extreme steric crowding. Standard protocols (Pd(PPh3)4) are failing.

This guide provides the "break-glass" protocols and mechanistic logic required to overcome the Steric Wall in Palladium-catalyzed cross-coupling.

Module 1: The Hardware (Catalyst & Ligand Selection)

In sterically demanding couplings, the rate-limiting step shifts from transmetallation to oxidative addition . Standard ligands cannot open up the active site or stabilize the monoligated Pd(0) species required to access the hindered C-I bond.

The "Heavy Lifter" Ligand Table

Use this table to select the correct catalytic system based on your specific steric profile.

Catalyst/Ligand SystemSteric ProfileMechanism of ActionBest For...
Pd-PEPPSI-IPent ExtremeFlexible Bulk: The "IPent" (isopentyl) wingtips wrap around the Pd center, forcing reductive elimination while protecting the active species from crashing out.Tetra-ortho-substituted biaryls; 2,6-disubstituted aryl iodides.
XPhos Pd G4 HighMonoligated Species: Forms a highly active L-Pd(0) species.[1] The cyclohexyl rings provide bulk, while the biaryl backbone prevents palladacycle formation.General hindered couplings; coupling amines or phenols (Buchwald-Hartwig).
P(tBu)3 / Pd2(dba)3 HighCone Angle (182°): The massive cone angle forces the formation of highly reactive mono-phosphine Pd(0) species.Site-selective coupling at the least hindered iodine (steric control).
SPhos Pd G4 Medium-HighElectronic Activation: Electron-rich phosphine accelerates oxidative addition; methoxy group stabilizes the Pd(II) intermediate.1,2-diiodobenzenes where one site is less hindered.[2]
Module 2: The Logic (Site-Selectivity Strategy)

When dealing with di-iodobenzenes, you have two electrophilic sites. Controlling which one reacts first is a battle between Electronics and Sterics .

The Rules of Engagement
  • Electronic Control (Default): Pd prefers the most electron-deficient C-I bond (lowest LUMO coefficient).

  • Steric Control (Override): By using a ligand with a massive cone angle (e.g.,

    
    ), you can mechanically block the Pd from approaching the crowded (ortho-substituted) iodine, forcing it to react at the distal site, even if that site is electronically less active.
    
Visual Workflow: Ligand Selection Decision Matrix

LigandSelection cluster_legend Legend Start START: Analyze Substrate Q1 Is the substrate tetra-ortho substituted? Start->Q1 Q2 Are the two iodides sterically different? Q1->Q2 No PEPPSI USE: Pd-PEPPSI-IPent (High Activity, Flexible Bulk) Q1->PEPPSI Yes (Extreme Sterics) StericControl USE: P(tBu)3 or Q-Phos (Forces Distal Reaction) Q2->StericControl Yes (Target Distal/Unblocked) ElectronicControl USE: PPh3 or DPEPhos (Follows Electronic Bias) Q2->ElectronicControl Yes (Target Proximal/Blocked) XPhos USE: XPhos Pd G4 (General Hindered Coupling) Q2->XPhos No (Both accessible) key Blue: Decision Point | Green: Recommended System | Yellow: Steric Override

Caption: Decision matrix for selecting the optimal catalyst system based on substrate substitution patterns and desired regioselectivity.

Module 3: Troubleshooting (The "Why is it failing?" FAQ)
Issue 1: "I see mostly de-iodinated starting material (Protodehalogenation)."

Diagnosis: This is the most common failure mode in hindered couplings. The steric bulk slows down transmetallation.[3] The Pd(II) intermediate sits waiting for the boronic acid, and instead, it grabs a hydride (from solvent or base), eliminates, and gives you the reduced product (Ar-H).

The Fix:

  • Switch Solvent: Move away from alcohols (EtOH, MeOH) or wet solvents. Use anhydrous Dioxane or Toluene .

  • Switch Base: Carbonates (

    
    ) are safer than alkoxides (
    
    
    
    ) which can act as hydride donors via
    
    
    -hydride elimination.
  • Concentration: Increase concentration (up to 0.5 M) to increase the collision frequency for transmetallation.

Issue 2: "The reaction stalls at 40-50% conversion."

Diagnosis: Catalyst death. The active monoligated Pd(0) is unstable and aggregates into inactive Palladium black. The Fix:

  • Add Ligand: Add 10-20 mol% of free ligand (e.g., free XPhos) to stabilize the Pd species.

  • Dosing: Add the catalyst in two batches (50% at T=0, 50% at T=2h).

Issue 3: "I am getting homocoupling of the boronic acid."

Diagnosis: Oxygen leak or slow oxidative addition. The Fix:

  • Degas thoroughly: Sparging is not enough. Freeze-pump-thaw (3 cycles) is mandatory for hindered systems.

  • Slow Addition: Add the boronic acid via syringe pump over 1 hour to keep its concentration low relative to the oxidative addition complex.

Visual Mechanism: The Path to Failure (Protodehalogenation)

Dehalogenation Pd0 Pd(0)-L OxAdd L-Pd(II)-Ar-I (Oxidative Addition) Pd0->OxAdd + Ar-I ArI Ar-I (Hindered) TransMetal Transmetallation (Slow due to Sterics) OxAdd->TransMetal + Ar'-B(OH)2 SideRxn Beta-H Elimination (From Base/Solvent) OxAdd->SideRxn Stalled Step Product Ar-Ar' (Cross-Coupled) TransMetal->Product Reductive Elim. Dehalo Ar-H (Dead Product) SideRxn->Dehalo Reductive Elim.

Caption: Mechanistic divergence showing how steric hindrance at the transmetallation step promotes the fatal protodehalogenation side-reaction.

Experimental Protocol: The "Sledgehammer" Method

Application: Coupling of tetra-ortho-substituted or highly hindered 2,6-diiodo systems.

Reagents:

  • Substrate: 1,2-diiodobenzene derivative (1.0 equiv)

  • Boronic Acid: 1.5 equiv (Excess required due to potential homocoupling)

  • Catalyst: Pd-PEPPSI-IPent (2-3 mol%)

  • Base:

    
     (3.0 equiv, anhydrous, finely ground)
    
  • Solvent: 1,4-Dioxane (Anhydrous)

Procedure:

  • Setup: In a glovebox or under strict Argon flow, charge a screw-cap vial with the di-iodide, boronic acid, base, and a magnetic stir bar.

  • Catalyst Addition: Add Pd-PEPPSI-IPent (solid). Note: PEPPSI catalysts are air-stable as solids, but for this specific application, keep it inert to maximize lifetime.

  • Solvent: Add anhydrous 1,4-Dioxane (concentration 0.2 M). Seal the vial with a PTFE-lined septum cap.

  • Activation: Stir at room temperature for 5 minutes.

  • Reaction: Heat to 80°C . Do not overshoot to 110°C immediately; PEPPSI catalysts have a "sweet spot" for activation.

  • Monitoring: Check LCMS at 1 hour.

    • If 0% conversion: Increase T to 100°C.

    • If mono-coupled product exists: Stop here if site-selectivity was the goal.

    • If di-coupling is required: Add second portion of boronic acid (0.5 equiv) and heat to 110°C.

References
  • Organ, M. G., et al. (2009). "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst and Its Application in the Synthesis of Tetra-Ortho-Substituted Biaryls." Angewandte Chemie International Edition.

  • Buchwald, S. L., et al. (2010). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Fu, G. C., et al. (2001).[1] "A Versatile, Air-Stable Catalyst for the Suzuki Cross-Coupling of Aryl Chlorides."[4] Journal of the American Chemical Society.[5]

  • BenchChem Technical Support. (2025). "Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides." BenchChem Support Center.

  • Sarpong, R., et al. (2022). "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups." Chemical Reviews.

Sources

Sonogashira Coupling Technical Support Center: The Role of Temperature in Reaction Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Sonogashira coupling reaction. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reactions and troubleshoot common issues, with a specific focus on the critical role of temperature in achieving desired selectivity. Here, we move beyond simple protocols to explain the why behind experimental choices, ensuring you can adapt and overcome challenges in your own work.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of temperature on the rate of a Sonogashira coupling reaction?

A: As with most chemical reactions, increasing the temperature generally increases the rate of the Sonogashira coupling. This is due to providing the necessary activation energy for the key steps in the catalytic cycle, particularly the oxidative addition of the aryl/vinyl halide to the palladium(0) complex.[1][2] However, the choice of temperature is not simply about reaction speed; it is a critical parameter for controlling selectivity and minimizing side reactions.

The reactivity of the halide partner is a primary determinant of the required temperature. The general reactivity trend is I > Br > OTf >> Cl.[1][3]

  • Aryl/Vinyl Iodides: Often reactive enough to couple at room temperature.[4][5]

  • Aryl/Vinyl Bromides: Typically require elevated temperatures to proceed at a reasonable rate.[2][4]

  • Aryl/Vinyl Chlorides: Are the most challenging and usually necessitate higher temperatures and specialized, electron-rich ligands to facilitate the difficult oxidative addition step.[1][3]

Q2: How can temperature be used to achieve chemoselectivity in molecules with multiple halide leaving groups?

A: Temperature is a powerful tool for achieving chemoselective Sonogashira couplings. By exploiting the differential reactivity of various halides, you can selectively couple at one position while leaving another intact for subsequent transformations.[4] A common strategy is to perform the initial coupling at a lower temperature (e.g., room temperature) to react the more labile halide (e.g., an iodide) without affecting a less reactive one (e.g., a bromide) on the same molecule.[4][6]

For instance, in a molecule containing both an iodo and a bromo substituent, the C-I bond can be selectively alkynylated at room temperature, leaving the C-Br bond available for a subsequent, higher-temperature coupling reaction.[6] This stepwise approach allows for the controlled and selective synthesis of complex, multi-substituted aromatic and vinylic systems.

Q3: What are the primary side reactions in a Sonogashira coupling, and how does temperature influence them?

A: The two most common side reactions that compromise the selectivity of a Sonogashira coupling are:

  • Homocoupling (Glaser Coupling): This is the dimerization of the terminal alkyne to form a 1,3-diyne. This side reaction is often promoted by the copper co-catalyst in the presence of oxygen.[7][8] While the direct correlation with temperature is complex and depends on the entire catalytic system, elevated temperatures can sometimes increase the rate of this undesired pathway, particularly if the main cross-coupling reaction is sluggish.[5][9]

  • Catalyst Decomposition: At excessively high temperatures, the palladium catalyst can decompose to form palladium black, an inactive form of palladium(0).[1] This is often observed as a black precipitate in the reaction mixture and leads to a cessation of catalytic activity.[10] The thermal stability of the catalyst is highly dependent on the supporting ligands.

Troubleshooting Guide: Temperature-Related Selectivity Issues

This section addresses specific problems you might encounter during your experiments.

Issue 1: Low or no yield of the desired cross-coupled product.
  • Question: I am not getting any product, or the yield is very low. My starting materials are an aryl bromide and a terminal alkyne. What should I do?

  • Answer & Troubleshooting Workflow:

    A low or non-existent yield with an aryl bromide often points to insufficient energy to overcome the activation barrier for oxidative addition.[2] Before making drastic changes, consider the following temperature-related adjustments:

    • Gradual Temperature Increase: If you are running the reaction at room temperature, incrementally increase the temperature. Try 40 °C, 60 °C, and then 80 °C. Monitor the reaction by TLC or LC-MS at each stage. For many aryl bromides, temperatures in the range of 50-100 °C are effective.[2][11]

    • Solvent Choice: Ensure your solvent is appropriate for the chosen temperature. For higher temperatures, solvents like DMF, dioxane, or toluene are common choices.

    • Catalyst Stability: Be mindful that as you increase the temperature, the risk of catalyst decomposition also increases.[1] If you observe the formation of a black precipitate (palladium black), it's a sign your catalyst is not stable at that temperature, and you may need to consider a more robust ligand system.

    Workflow for Optimizing Temperature for an Unreactive Aryl Bromide

    G start Start: Low/No Yield with Aryl Bromide at RT step1 Increase Temperature to 40-50 °C start->step1 step2 Monitor Reaction Progress (TLC/LC-MS) step1->step2 decomposition Observe for Pd Black Formation step1->decomposition decision1 Is Reaction Progressing? step2->decision1 step3 Increase Temperature to 60-80 °C decision1->step3 No outcome_success Success: Optimize Time and Isolation decision1->outcome_success Yes decision2 Is Reaction Progressing? step3->decision2 step3->decomposition step4 Consider Higher Temperatures (e.g., 100-120 °C in a sealed tube) decision2->step4 No decision2->outcome_success Yes outcome_fail Troubleshoot Other Parameters: - Catalyst/Ligand System - Base - Solvent step4->outcome_fail step4->decomposition

    Caption: Workflow for temperature optimization.

Issue 2: Significant formation of alkyne homocoupling (Glaser) product.
  • Question: My main product is the dimer of my starting alkyne. How can I improve the selectivity for the desired heterocoupling product?

  • Answer & Troubleshooting Steps:

    High levels of homocoupling indicate that the reaction between the copper acetylide and an oxidizing agent (often residual oxygen) is outcompeting the transmetalation to the palladium center. While not solely a temperature issue, temperature can play an indirect role.

    • Ensure Rigorously Anaerobic Conditions: This is the most critical factor. Thoroughly degas your solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen). The homocoupling pathway is often oxygen-dependent.[8]

    • Consider a Copper-Free Protocol: If homocoupling remains a persistent issue, switching to a copper-free Sonogashira protocol is a highly effective strategy. Many modern catalyst systems are designed to operate efficiently without a copper co-catalyst, thereby eliminating the primary pathway for Glaser coupling.[12][13][14] These reactions may require different temperature profiles, so re-optimization will be necessary.

    • Evaluate Reaction Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable rate of the desired cross-coupling can sometimes disfavor the homocoupling side reaction. Try lowering the temperature by 10-20 °C and allowing for a longer reaction time.

Issue 3: My reaction works for aryl iodides but fails for the analogous aryl bromide at the same temperature.
  • Question: I have a protocol that works beautifully for an aryl iodide at room temperature, but when I switch to the corresponding aryl bromide, the reaction doesn't proceed. Why?

  • Answer: This is a classic example of the halide reactivity trend in action.[4] The oxidative addition of an aryl bromide to Pd(0) has a significantly higher activation energy than that of an aryl iodide.[15] A reaction temperature that is sufficient for the highly reactive C-I bond is often too low for the more robust C-Br bond.[2]

    Solution: You will almost certainly need to increase the reaction temperature for the aryl bromide substrate. A good starting point would be to screen temperatures from 60 °C to 100 °C.[11] It is highly unlikely that a room-temperature protocol for an aryl iodide will be directly transferable to an aryl bromide without adjusting the temperature upwards.

Data Summary: Temperature and Halide Reactivity

The following table summarizes the general temperature guidelines for different halide substrates in a typical Sonogashira coupling. Note that these are starting points and optimal conditions will depend on the specific substrates, catalyst, ligands, and solvent used.

Halide SubstrateTypical ReactivityRecommended Starting TemperatureNotes
Aryl/Vinyl Iodide Very HighRoom Temperature (20-25 °C)Often proceeds to completion quickly.[4][5]
Aryl/Vinyl Bromide Moderate50 - 100 °CRequires heating to facilitate oxidative addition.[2][4]
Aryl/Vinyl Triflate Moderate60 - 100 °CReactivity is comparable to or slightly less than bromides.
Aryl/Vinyl Chloride Low80 - 130 °CMost challenging; requires higher temperatures and specialized, bulky, electron-rich phosphine ligands.[3][16]

Experimental Protocol: Temperature Screening for Optimizing Selectivity

This protocol outlines a systematic approach to finding the optimal temperature for a Sonogashira coupling of an aryl bromide with a terminal alkyne, aiming to maximize the yield of the desired product while minimizing side reactions.

Objective: To determine the optimal reaction temperature that provides the highest selectivity for the heterocoupled product over the homocoupled alkyne dimer.

Materials:

  • Aryl bromide (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Amine base/solvent (e.g., triethylamine or diisopropylamine), degassed

  • Co-solvent (e.g., THF or DMF), degassed

  • Inert atmosphere reaction vessels (e.g., Schlenk tubes)

  • Heating block or oil bath with temperature control

  • TLC plates and/or LC-MS for reaction monitoring

Procedure:

  • Setup: In parallel, set up three identical reaction vessels under an inert atmosphere (e.g., Argon).

  • Reagent Addition: To each vessel, add the aryl bromide, palladium catalyst, and CuI.

  • Solvent Addition: Add the degassed co-solvent (if using) and the degassed amine base. Stir for 5-10 minutes to ensure dissolution.

  • Alkyne Addition: Add the terminal alkyne to each vessel.

  • Temperature Control:

    • Vessel 1: Maintain at 50 °C.

    • Vessel 2: Maintain at 70 °C.

    • Vessel 3: Maintain at 90 °C.

  • Monitoring: After 1 hour, and then at regular intervals (e.g., every 2 hours), take a small aliquot from each reaction. Quench the aliquot and analyze by TLC or LC-MS.

  • Analysis: Compare the chromatograms from each temperature. Look for:

    • Consumption of starting aryl bromide.

    • Formation of the desired heterocoupled product.

    • Formation of the homocoupled alkyne dimer.

References

  • Douthwaite, J. A., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega. Available from: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Available from: [Link]

  • Rosa, D. S., et al. (2015). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. Química Nova. Available from: [Link]

  • Douthwaite, J. A., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega. Available from: [Link]

  • Nikoshvili, L. Z., et al. (2021). Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Chemical Engineering Transactions. Available from: [Link]

  • Chemistry Student. (2020). Sonogashira Coupling. YouTube. Available from: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available from: [Link]

  • Reddy, V. P., et al. (2023). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega. Available from: [Link]

  • Golden. (n.d.). Sonogashira coupling. Available from: [Link]

  • Reddit. (2018). Sonogashira troubleshooting help needed. r/Chempros. Available from: [Link]

  • Doubleday, C., et al. (2018). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. Available from: [Link]

  • ETH Zurich. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Available from: [Link]

  • Chemistry LibreTexts. (2021). Sonogashira Coupling. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available from: [Link]

  • Ali, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts. Available from: [Link]

  • Walczak, M. A., et al. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Organic & Biomolecular Chemistry. Available from: [Link]

  • ResearchGate. (n.d.). Sonogashira Cross-Coupling Reactions Catalysed by Copper-Free Palladium Zeolites. Available from: [Link]

  • Mohajer, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Available from: [Link]

  • Reddit. (2019). Struggling to make a sonogashira coupling reaction happen. r/Chempros. Available from: [Link]

  • PubMed. (2022). Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. Organic Letters. Available from: [Link]

  • ChemOrgChem. (2022). Sonogashira coupling reaction | Organometallic name reaction. YouTube. Available from: [Link]

  • ResearchGate. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Available from: [Link]

  • NTU Scholars. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Available from: [Link]

  • ResearchGate. (n.d.). Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to Computational Studies on the Reaction Mechanisms of Di-iodobenzenes

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Value and Mechanistic Complexity of Di-iodobenzenes

Core Reaction Mechanisms Investigated Computationally

Computational studies have provided profound insights into several key reaction types involving di-iodobenzenes. The most prominent among these are palladium-catalyzed cross-coupling reactions, which form the cornerstone of modern C-C and C-heteroatom bond formation.

Palladium-Catalyzed Cross-Coupling Reactions

Reactions like the Suzuki-Miyaura and Sonogashira couplings are central to the application of di-iodobenzenes.[3][4] A generalized catalytic cycle for these processes, shown below, involves three primary stages: oxidative addition, transmetalation, and reductive elimination.[4] Computational studies have been instrumental in dissecting each of these steps.

G A Pd(0)L_n (Active Catalyst) B Oxidative Addition (Ar-I + Pd(0) -> Ar-Pd(II)-I) A->B Ar-I C Transmetalation (Ar-Pd(II)-I + R-M -> Ar-Pd(II)-R) B->C R-M (e.g., Organoboron) D Reductive Elimination (Ar-Pd(II)-R -> Ar-R + Pd(0)) C->D D->A Product (Ar-R)

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

  • Oxidative Addition (OA): This is frequently the rate- and selectivity-determining step.[4] It involves the insertion of the palladium(0) catalyst into the C-I bond. Computational studies have explored how the electronic nature of substituents on the iodobenzene ring and the steric/electronic properties of the phosphine ligands on the palladium center affect the energy barrier of this step.[5][6] For instance, electron-withdrawing groups on the aryl iodide generally facilitate oxidative addition.[5][6]

  • Transmetalation: In this step, the organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center. The mechanism can be complex, often involving the participation of a base.[7]

  • Reductive Elimination: This final step forms the new C-C bond and regenerates the active Pd(0) catalyst.

Photolytic Reactions

Beyond cross-coupling, the photolysis of di-iodobenzenes, particularly 1,2-di-iodobenzene, has been studied computationally to understand the formation of highly reactive intermediates like benzyne.[8][9] These studies employ methods capable of describing electronically excited states to map the deactivation pathways following photoexcitation, which lead to the homolytic cleavage of the C-I bonds.[8]

A Comparative Overview of Computational Methodologies

The reliability of mechanistic insights is critically dependent on the chosen computational method. Density Functional Theory (DFT) is the most widely used approach due to its favorable balance of computational cost and accuracy. However, the specific choice of functional, basis set, and environmental model (e.g., solvent) can significantly influence the results.

Methodology ComponentExamples Found in LiteratureStrengths & Rationale for UseLimitations & Considerations
DFT Functional B3LYP, BP86, M06, M06-LB3LYP: A widely used hybrid functional, often a good starting point.[10] BP86: A GGA functional, sometimes used with dispersion corrections for systems where non-covalent interactions are important.[5][6] M06/M06-L: Meta-hybrid GGA functionals that often provide better accuracy for transition metal chemistry and non-covalent interactions.[11]The choice of functional can significantly alter calculated barrier heights. Benchmarking against experimental data or higher-level methods (like CCSD(T)) is ideal but often computationally prohibitive.
Basis Set Pople-style (e.g., 6-31G*), def2-TZVP, SDD/LANL2DZ (for Pd, I)Pople-style: Cost-effective for initial optimizations. def2-TZVP: A triple-zeta basis set that provides higher accuracy for geometries and energies.[8] SDD/LANL2DZ: Effective Core Potentials (ECPs) are used for heavy atoms like Palladium and Iodine to reduce computational cost by treating core electrons implicitly and including relativistic effects.An inadequate basis set can lead to inaccurate geometries and energies. ECPs are an approximation and may not be suitable for all properties.
Solvent Model PCM, SMD, CPCMImplicit solvent models account for the bulk electrostatic effects of the solvent, which is crucial as many reactions occur in solution.[5][8]These models do not account for specific solvent-solute interactions (e.g., hydrogen bonding), which may require the inclusion of explicit solvent molecules in the calculation.
Dispersion Correction DFT-D3Empirically corrects for the failure of many DFT functionals to adequately describe long-range van der Waals forces (dispersion), which can be important in ligand-substrate interactions.[5]The correction is empirical and may not be universally accurate for all system types.

Table 1: Comparison of Computational Methodologies for Di-iodobenzene Reactions.

Protocol: A Step-by-Step Computational Workflow for Oxidative Addition

This section details a representative workflow for studying the oxidative addition of 1,4-di-iodobenzene to a Pd(0) complex, a foundational step in many cross-coupling reactions.[5][6]

G cluster_workflow Computational Protocol Workflow A 1. Structure Building (Reactants, Products) B 2. Geometry Optimization (e.g., B3LYP/6-31G*) A->B C 3. Frequency Calculation (Confirm Minima) B->C D 4. Transition State (TS) Search (e.g., QST2/3, Berny) B->D G 7. Single-Point Energy Refinement (Higher Level Theory & Solvent) C->G E 5. TS Frequency Calculation (Confirm 1 Imaginary Freq.) D->E F 6. IRC Calculation (Verify TS Connectivity) E->F E->G F->B Find Intermediates H 8. Construct Energy Profile G->H

Caption: A self-validating workflow for computational reaction mechanism studies.

  • Structure Preparation & Initial Optimization:

    • Action: Build the 3D structures of the reactants: 1,4-di-iodobenzene and the palladium catalyst (e.g., Pd(PMe₃)₂).

    • Causality: Accurate initial structures are necessary for the optimization algorithm to find the correct energy minimum. A low-level, fast optimization can be performed first to clean up the initial geometry.

  • Locating Reactant and Product Minima:

    • Action: Perform geometry optimizations on all reactants and expected products using a chosen level of theory (e.g., BP86/SDD for Pd/I, 6-31G* for other atoms).[5][6]

    • Causality: This step locates the lowest energy conformation (the most stable structure) for each species on the potential energy surface.

  • Validation of Stationary Points (Minima):

    • Action: Run a frequency calculation at the same level of theory for all optimized structures.

    • Trustworthiness: A true energy minimum will have zero imaginary frequencies. This calculation also provides the zero-point vibrational energy (ZPVE) and other thermodynamic data (enthalpy, Gibbs free energy), which are essential for accurate energy profiles.

  • Transition State (TS) Search:

    • Action: Use a transition state search algorithm (e.g., Berny optimization with opt=ts) to locate the transition structure connecting reactants and products. An initial guess can be generated by scanning the breaking C-I bond and forming Pd-C/Pd-I bonds.

    • Causality: The transition state represents the highest energy point along the reaction coordinate—the kinetic bottleneck of the reaction. Its geometry reveals the atomic arrangement during the bond-breaking/bond-forming process.

  • Validation of the Transition State:

    • Action: Perform a frequency calculation on the optimized TS structure.

    • Trustworthiness: A true first-order saddle point (a transition state) will have exactly one imaginary frequency. The vibrational mode corresponding to this imaginary frequency should visually represent the motion along the reaction coordinate (e.g., the C-I bond breaking and Pd insertion).

  • Confirming Reaction Pathway Connectivity:

    • Action: Run an Intrinsic Reaction Coordinate (IRC) calculation starting from the transition state.

    • Trustworthiness: The IRC calculation maps the path downhill from the TS. A successful IRC will connect the transition state to the previously located reactant and product minima, confirming that the identified TS is indeed the correct one for the process under investigation.

  • Energy Refinement:

    • Action: Perform single-point energy calculations on all optimized geometries (minima and TS) using a higher level of theory (e.g., a larger basis set like def2-TZVP) and an implicit solvent model (e.g., SMD or PCM).[5][8]

    • Causality: This step provides more accurate electronic energies without the high cost of re-optimizing the geometries at the higher level. Including a solvent model is crucial for comparing computational results with experimental data, which are typically from solution-phase reactions.

  • Constructing the Reaction Energy Profile:

    • Action: Use the refined, solvent-corrected Gibbs free energies to plot the energy profile of the reaction, showing the relative energies of reactants, transition state, and products. The activation energy is the difference in energy between the reactants and the transition state.

Conclusion

Computational studies have become an indispensable tool for unraveling the complex reaction mechanisms of di-iodobenzenes. Through methods like DFT, researchers can map detailed potential energy surfaces, identify fleeting intermediates, and rationalize experimental observations of reactivity and selectivity.[11][12] As this guide has shown, the choice of computational methodology is critical, and a rigorous, self-validating workflow is essential for generating trustworthy and predictive results. By integrating these computational insights with experimental findings, scientists can accelerate the development of new synthetic methodologies and the design of novel molecules for applications ranging from materials science to drug discovery.

References

  • Guerra, C., Ayarde-Henríquez, L., Duque-Noreña, M., & Chamorro, E. (2023). Mechanistic Insights into Benzyne Formation via 1,2-di-iodobenzene Photolysis. Physical Chemistry Chemical Physics, 25(20), 14274-14284. [Link]

  • Panda, A., & Ariafard, A. (2021). Reaction profiles computed for the oxidative addition of iodobenzene to a gold complex and a palladium complex. ResearchGate. [Link]

  • Kégl, T., Kollár, L., & Kégl, T. (2015). DFT Study on the Oxidative Addition of 4-Substituted Iodobenzenes on Pd(0)-Phosphine Complexes. Advances in Physical Chemistry, 2015, 1-10. [Link]

  • Fairweather, N. T., et al. (2018). Oxidative Addition to Palladium(0) Diphosphine Complexes: Observations of Mechanistic Complexity with Iodobenzene as Reactant. ResearchGate. [Link]

  • Kégl, T., Kollár, L., & Kégl, T. (2015). DFT Study on the Oxidative Addition of 4-Substituted Iodobenzenes on Pd(0)-Phosphine Complexes. Repository of the Academy's Library. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Powers, I. G., & Uyeda, C. (2017). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Central Science, 3(9), 926-937. [Link]

  • Procter, D. J., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society, 143(3), 1594-1606. [Link]

  • Maseras, F., & Ariafard, A. (2017). Suzuki–Miyaura coupling revisited: an integrated computational study. Chemical Society Reviews, 46(21), 6457-6467. [Link]

  • Liu, P., et al. (2022). Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine”. ChemRxiv. [Link]

  • Hartwig, J. F. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition, 55(37), 10810-10826. [Link]

  • ResearchGate. (n.d.). (a) Computational study of the reaction mechanism. (b) Computational... ResearchGate. [Link]

  • Atroshchenko, Y. M., et al. (2020). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports, 10(1), 1-12. [Link]

  • Balova, I. A., et al. (2021). Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes. Organic & Biomolecular Chemistry, 19(1), 109-120. [Link]

  • Sun, Q., et al. (2022). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 13(45), 13455-13463. [Link]

  • ResearchGate. (n.d.). Reaction mechanism of the 1,2-diodobenzene photolysis proposed by Kampmeier and Hoffmeister. ResearchGate. [Link]

  • ResearchGate. (n.d.). Suzuki cross-coupling of iodobenzene and phenylboronic acid in representative glycerol-based solvents. ResearchGate. [Link]

  • Tsang, S. C. E., et al. (2010). Evidence for heterogeneous Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles. Dalton Transactions, 39(41), 9849-9855. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Saha, A., & Saha, B. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Asian Journal of Advanced Basic Sciences, 4(2), 1-13. [Link]

  • Singleton, D. A. (2017). Computational discoveries of reaction mechanisms: recent highlights and emerging challenges. Organic & Biomolecular Chemistry, 15(43), 9116-9125. [Link]

  • Remko, M., & Fitz, D. (2012). Computational study of the Sonogashira cross-coupling reaction in the gas phase and in dichloromethane solution. Journal of Molecular Modeling, 18(7), 3025-3033. [Link]

Sources

A Comparative Spectroscopic Guide to Ortho- and Para-Di-iodinated Dimethoxybenzenes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Importance of Positional Isomerism in Drug Development and Materials Science

In the realm of chemical research, particularly in drug development and materials science, the precise arrangement of atoms within a molecule is paramount. Positional isomers, compounds sharing the same molecular formula but differing in the substitution pattern on a chemical scaffold, often exhibit remarkably different physical, chemical, and biological properties. This guide provides an in-depth spectroscopic comparison of two such isomers: 1,2-diiodo-4,5-dimethoxybenzene (an ortho-substituted isomer, also known as 4,5-diiodoveratrole) and 1,4-diiodo-2,5-dimethoxybenzene (a para-substituted isomer).

The dimethoxybenzene core is a common motif in many biologically active molecules and functional materials. The introduction of heavy atoms like iodine can significantly alter a molecule's properties, influencing everything from its reactivity in cross-coupling reactions to its potential as an X-ray contrast agent. Understanding the distinct spectroscopic signatures of these isomers is crucial for unambiguous identification, quality control in synthesis, and for elucidating structure-property relationships. This guide will delve into the key differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, explaining the underlying principles that govern these variations.

Molecular Structures and Symmetry

The fundamental differences in the spectroscopic properties of the ortho- and para-isomers stem from their distinct molecular geometries and symmetries.

Figure 1. Simplified representation of the substitution patterns for the ortho- and para-isomers.

The para-isomer possesses a higher degree of symmetry (C2h point group if the methoxy groups are considered planar with the ring) compared to the ortho-isomer (Cs point group). This difference in symmetry is a key determinant of the number of unique signals observed in their NMR spectra and the activity of certain vibrational modes in their IR spectra.

Comparative Spectroscopic Analysis

This section will detail the expected differences in the spectra of the two isomers based on established spectroscopic principles and available data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Chemical Environment

NMR spectroscopy is arguably the most powerful tool for distinguishing between these isomers. The chemical shifts and coupling patterns of the protons (¹H NMR) and carbon atoms (¹³C NMR) provide a detailed map of the electronic environment within each molecule.

¹H NMR Spectroscopy

  • Ortho-isomer (this compound): Due to its lower symmetry, we would expect to see two distinct singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons. The two methoxy groups are also in different chemical environments relative to the iodine atoms, which might lead to two separate singlets for the methoxy protons, although this difference may be subtle.

  • Para-isomer (1,4-diiodo-2,5-dimethoxybenzene): The higher symmetry of the para-isomer results in chemical equivalency. The two aromatic protons are equivalent, as are the two methoxy groups. Therefore, the ¹H NMR spectrum is expected to be simpler, showing only two singlets: one for the two aromatic protons and one for the six protons of the two equivalent methoxy groups.

¹³C NMR Spectroscopy

The number of unique carbon signals in the ¹³C NMR spectrum is a direct reflection of the molecule's symmetry.

  • Ortho-isomer: We anticipate six distinct signals in the ¹³C NMR spectrum: four for the aromatic carbons (two iodinated, two methoxy-substituted, and two proton-bearing) and two for the methoxy carbons.

  • Para-isomer: Due to symmetry, we expect only four signals: two for the aromatic carbons (one for the two equivalent iodinated carbons, one for the two equivalent methoxy-substituted carbons, and one for the two equivalent proton-bearing carbons) and one for the two equivalent methoxy carbons.

Table 1: Predicted NMR Spectroscopic Data

Isomer¹H NMR Signals (Aromatic)¹H NMR Signals (Methoxy)¹³C NMR Signals (Aromatic)¹³C NMR Signals (Methoxy)
Ortho Two singletsPotentially two singlets42
Para One singletOne singlet21

Note: The actual number of signals and their chemical shifts can be influenced by the solvent and experimental conditions.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy provides information about the vibrational modes of a molecule. For substituted benzenes, the out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region are particularly diagnostic of the substitution pattern.[1]

  • Ortho-isomer: Ortho-disubstituted benzenes typically show a strong absorption band in the range of 770-735 cm⁻¹.[1]

  • Para-isomer: Para-disubstituted benzenes are characterized by a strong absorption band in a higher frequency range, typically 860-790 cm⁻¹.[1]

Another key difference can be the presence or absence of a ring-bending peak around 690 cm⁻¹. This peak is often present for ortho-isomers but absent for the more symmetric para-isomers.[1]

G cluster_IR IR Spectroscopy Workflow Sample Prepare KBr pellet or thin film of the sample FTIR Acquire IR spectrum using an FTIR spectrometer Sample->FTIR Analysis Analyze the 900-650 cm⁻¹ region for C-H out-of-plane bending vibrations FTIR->Analysis Ortho Strong band at ~770-735 cm⁻¹ suggests ortho-isomer Analysis->Ortho Para Strong band at ~860-790 cm⁻¹ suggests para-isomer Analysis->Para

Figure 2. Workflow for distinguishing ortho- and para-isomers using IR spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The substitution pattern on the benzene ring affects the energy of these transitions, leading to differences in the absorption maxima (λmax).

  • General Principle: The electronic transitions in substituted benzenes are influenced by the interplay of the substituents' electronic effects (inductive and resonance). While both methoxy and iodo groups can act as auxochromes, their positional arrangement alters the overall electronic structure.

  • Expected Differences: For disubstituted benzenes, if the two groups are in conjugation (as in the para-isomer), a more significant bathochromic (red) shift of the primary and secondary absorption bands is often observed compared to the ortho-isomer, where steric hindrance between the adjacent bulky iodine and methoxy groups can disrupt coplanarity and reduce conjugation.[2]

Mass Spectrometry (MS): Fragmentation Patterns

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. While ortho- and para-isomers have the same molecular weight and will thus show the same molecular ion peak (M+), their fragmentation patterns can differ due to the "ortho-effect".

  • Ortho-Effect: In ortho-substituted compounds, the close proximity of the substituents can lead to unique fragmentation pathways involving interactions between the two groups. For example, the loss of a neutral molecule involving atoms from both substituents is a common ortho-effect.

  • Fragmentation of Di-iodinated Dimethoxybenzenes:

    • Common Fragments: Both isomers are expected to show fragments corresponding to the loss of methyl radicals (·CH₃) from the methoxy groups and the loss of iodine atoms (·I).

    • Distinguishing Fragmentation: For the ortho-isomer, one might observe a fragment resulting from the concerted loss of, for instance, a methyl iodide (CH₃I) molecule, which would be less likely in the para-isomer where the substituents are far apart. The relative intensities of certain fragment ions can also be a key differentiator.[3]

Experimental Protocols

The following are generalized, detailed methodologies for the spectroscopic analysis of ortho- and para-di-iodinated dimethoxybenzenes.

Synthesis of Di-iodinated Dimethoxybenzenes

A common method for the iodination of activated aromatic compounds like dimethoxybenzenes involves electrophilic aromatic substitution using iodine in the presence of an oxidizing agent.

Protocol for Iodination of 1,2-Dimethoxybenzene (Veratrole) and 1,4-Dimethoxybenzene:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting dimethoxybenzene isomer (1.0 eq.) in a suitable solvent such as glacial acetic acid or a mixture of acetic acid and water.

  • Reagent Addition: Add iodine (2.2 eq.) and a suitable oxidizing agent, such as periodic acid (HIO₄) or hydrogen peroxide (H₂O₂), to the solution.

  • Reaction Conditions: Heat the reaction mixture at a controlled temperature (e.g., 70-80 °C) for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a solution of sodium thiosulfate to quench the excess iodine.

  • Extraction: Extract the product with an organic solvent like diethyl ether or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure di-iodinated isomer.

Causality Behind Experimental Choices: The use of an oxidizing agent is crucial to generate the electrophilic iodine species (I⁺) required for the substitution reaction on the electron-rich dimethoxybenzene ring. Acetic acid is a common solvent as it is polar enough to dissolve the reagents and is stable under the reaction conditions.

Spectroscopic Measurements

NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy:

  • Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or hexane) of a known concentration.

  • Data Acquisition: Record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm) using a dual-beam UV-Vis spectrophotometer.

Mass Spectrometry:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.

  • Data Acquisition: Scan a suitable mass range to detect the molecular ion and all significant fragment ions.

Conclusion

The spectroscopic differentiation of ortho- and para-di-iodinated dimethoxybenzenes is a clear illustration of how subtle changes in molecular structure lead to distinct and predictable differences in spectral data. ¹H and ¹³C NMR spectroscopy offer the most definitive method for distinguishing these isomers based on the number of unique signals, which is a direct consequence of molecular symmetry. IR spectroscopy provides a rapid and effective means of differentiation through the characteristic positions of the C-H out-of-plane bending vibrations. While UV-Vis and Mass Spectrometry offer more subtle clues, they can provide confirmatory evidence, particularly when analyzing fragmentation patterns for ortho-effects. A comprehensive approach utilizing multiple spectroscopic techniques, as outlined in this guide, ensures the confident and accurate characterization of these and other positional isomers.

References

  • Cukiernik, F. A., et al. (2008). Halogen bonding in 1,2-dibromo-4,5-dimethoxybenzene and this compound. Acta Crystallographica Section E: Structure Reports Online, E64(10), o2034. [Link]

  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-27. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Diiodo-2,5-dimethoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Rogue Chem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para) [Video]. YouTube. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Hathaway, B. A., et al. (2009). 1,2-Diiodo-4,5-dimethylbenzene. Acta Crystallographica Section E: Structure Reports Online, 65(1), o122. [Link]

  • Khairnar, R. S., & Shimpi, M. R. (2013). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 1-10.
  • PubChem. (n.d.). 1,4-Dibromo-2,5-dimethoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Fiveable. (n.d.). Ortho-Disubstituted Benzenes Definition. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). ULTRAVIOLET SPECTROSCOPY. Retrieved from [Link]

Sources

A Comparative Analysis of Sonogashira and Stille Coupling for Enediyne Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of complex molecule synthesis, particularly for pharmacologically potent enediynes, the choice of carbon-carbon bond-forming reactions is a critical determinant of success. Among the arsenal of palladium-catalyzed cross-coupling reactions, the Sonogashira and Stille couplings have emerged as powerful tools for the construction of the characteristic conjugated enyne or enediyne core.[1][2] This guide provides a detailed comparative analysis of these two methodologies, offering insights into their mechanisms, practical advantages, and limitations, supported by experimental data to inform your synthetic strategy.

The Significance of the Enediyne Core

Enediynes are a class of natural and synthetic compounds characterized by a structural motif comprising a double bond flanked by two triple bonds. This unique arrangement allows them to undergo Bergman cyclization to generate a highly reactive p-benzyne diradical, a species capable of cleaving DNA. This potent biological activity has made enediynes a focal point in the development of novel anticancer agents. The precise and efficient synthesis of the enediyne core is therefore of paramount importance.

The Sonogashira Coupling: A Direct Path to Enediynes

The Sonogashira reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[3][4] Its ability to directly form a C(sp²)-C(sp) bond makes it an intuitive and widely used method for enediyne synthesis.[1][2][3][5][6]

Mechanistic Overview

The catalytic cycle of the Sonogashira coupling is generally understood to involve two interconnected cycles: a palladium cycle and a copper cycle.

Figure 1: Catalytic cycle of the copper-cocatalyzed Sonogashira coupling.

  • Palladium Cycle : A Pd(0) species undergoes oxidative addition with the vinyl or aryl halide (R¹-X). The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide, which is generated in the copper cycle. Finally, reductive elimination yields the enediyne product and regenerates the Pd(0) catalyst.[3]

  • Copper Cycle : A copper(I) salt (typically CuI) reacts with the terminal alkyne in the presence of a base (commonly an amine) to form a copper acetylide intermediate.[7] This species is the active nucleophile that participates in the transmetalation step of the palladium cycle.[3][7]

Advantages in Enediyne Synthesis:
  • Directness and Atom Economy : The Sonogashira coupling offers a straightforward route to enediynes by directly coupling a terminal alkyne with a vinyl halide.[4]

  • Mild Reaction Conditions : The reaction is often carried out under mild conditions, such as at room temperature and with a mild base, which is beneficial for the synthesis of complex and sensitive molecules.[3]

  • High Functional Group Tolerance : The reaction is known to tolerate a wide variety of functional groups.[3]

Limitations and Considerations:
  • Homocoupling of Alkynes : A significant side reaction is the Glaser coupling, which is the oxidative homocoupling of the terminal alkyne, promoted by the copper cocatalyst in the presence of oxygen.[4] This necessitates running the reaction under an inert atmosphere.

  • Copper-Free Variants : To circumvent the issue of homocoupling, copper-free Sonogashira protocols have been developed.[4] These reactions often require a higher loading of a base, and it has been suggested that trace amounts of copper in commercially available palladium catalysts may still play a role.[4]

  • Catalyst Loading : High loadings of the palladium catalyst (up to 5 mol%) may be required, which can be a drawback for large-scale synthesis due to the cost of palladium.[3]

The Stille Coupling: A Versatile Alternative

The Stille reaction is a palladium-catalyzed cross-coupling between an organotin compound (organostannane) and an organic halide or pseudohalide.[8][9][10] For enediyne synthesis, this typically involves the coupling of a vinyl halide with an alkynylstannane.

Mechanistic Overview

The catalytic cycle of the Stille coupling is comprised of three key steps:

Sources

Assessing the Purity of Synthesized Macrocycles by HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Synthesized macrocycles (MW 500–2000 Da) occupy a unique "middle space" in drug discovery, bridging the gap between small molecules and biologics. However, their analysis presents a distinct set of chromatographic challenges: slow diffusion coefficients, complex solubility profiles, and, most critically, conformational heterogeneity .

This guide objectively compares high-performance liquid chromatography (HPLC) methodologies for assessing macrocycle purity. Unlike standard small-molecule workflows, macrocycle analysis requires specific choices in particle architecture and thermodynamic control to resolve the "critical pair"—typically the cyclized product versus its linear precursor or deletion sequences.

The Macrocycle Challenge: Beyond Standard HPLC

Before selecting a column, one must understand why macrocycles fail standard generic gradients.

  • Conformational Dynamics: Macrocycles often exist as slowly interconverting rotamers or atropisomers. On a standard C18 column at ambient temperature, these appear as split, broad, or "shouldered" peaks, falsely indicating impurity.

  • Synthesis Impurities: The dominant impurities are often chemically similar to the target:

    • Linear Precursor: Same mass (usually +18 Da for water, or identical if head-to-tail amide bond formation involves no leaving group in specific ligations), but different hydrophobicity.

    • Epimers: Stereoisomers formed during the cyclization step.

    • Deletion Sequences: Missing one amino acid/building block.

Comparative Analysis: Stationary Phase Architecture

The diffusion coefficient (


) of a 1500 Da macrocycle is significantly lower than that of a small molecule. This makes mass transfer the limiting factor in column efficiency.
Alternative A: Fully Porous Particles (FPP) - 3.5 µm or 5 µm
  • Mechanism: Analytes diffuse through the entire particle diameter.[1]

  • Performance: For large macrocycles, deep pore diffusion is slow, leading to band broadening (large

    
    -term in the Van Deemter equation).
    
  • Verdict: Generally insufficient for resolving complex macrocyclic mixtures unless run at very low flow rates.

Alternative B: Superficially Porous Particles (SPP / Core-Shell) - 2.7 µm
  • Mechanism: A solid silica core (approx. 1.7 µm) surrounded by a thin porous shell (0.5 µm).[2]

  • Performance: The short diffusion path minimizes mass transfer resistance.[2] This architecture provides efficiency comparable to sub-2 µm UHPLC columns but at significantly lower backpressure (approx. 50% less).[2]

  • Verdict: Superior Choice. The SPP architecture specifically addresses the slow diffusion problem of macrocycles.

Data Summary: FPP vs. SPP for Macrocycles
MetricFully Porous (5 µm)Fully Porous (1.7 µm UHPLC)Core-Shell (2.7 µm)
Peak Capacity (

)
Low (~150)High (~350)High (~330)
Backpressure Low (< 150 bar)Very High (> 600 bar)Moderate (~300 bar)
Mass Transfer Slow (Broad peaks)FastFast
System Requirement Standard HPLCSpecialized UHPLCStandard HPLC or UHPLC

Expert Insight: For macrocycles, 2.7 µm SPP columns offer the "sweet spot" of high resolution without requiring 1000-bar rated instrumentation.

Critical Parameter: Temperature Control

Temperature is not just for reproducibility in macrocycle analysis; it is a kinetic tool .

  • Low Temperature (< 40°C): Rotamer exchange is slow relative to the chromatographic timescale. Result: Split peaks or broad plateaus.

  • High Temperature (> 60°C): Rotamer exchange becomes fast.[3] Result: Coalescence into a single, sharp peak representing the weighted average of conformers.

Visualization: The Temperature Effect on Conformers[3]

TemperatureEffect Figure 1: Kinetic Coalescence of Macrocycle Conformers cluster_low Low Temp (30°C) cluster_high High Temp (65°C) ConformerA Conformer A ResultLow Split/Broad Peaks (False Impurity) ConformerA->ResultLow Slow Exchange ConformerB Conformer B ConformerB->ResultLow RapidExchange Rapid Interconversion (k > 1/t) ResultLow->RapidExchange Heat Applied ResultHigh Single Sharp Peak (True Purity) RapidExchange->ResultHigh

Caption: Elevated temperature increases the rate of interconversion between conformers, merging split peaks into a single sharp peak for accurate integration.

Comparative Analysis: Surface Chemistry

While C18 is the standard, macrocycles often require alternative selectivities to separate the linear precursor from the cyclic product.

PhaseMechanismBest For
C18 (Alkyl) Hydrophobic InteractionBaseline method. Good for general purity.
Phenyl-Hexyl

-

Interactions
Macrocycles containing aromatic residues (Phe, Tyr, Trp). Often resolves stereoisomers better than C18.
HILIC (Amide/Silica) Hydrophilic PartitioningPolar/Zwitterionic macrocycles. Orthogonal to C18. Elutes hydrophobic impurities first.

Detailed Protocol: Purity Assessment Workflow

This protocol uses a "Self-Validating" approach where the linear precursor is used as a system suitability marker.

Phase 1: Preparation
  • Sample: Dissolve synthesized macrocycle at 0.5 mg/mL in 50:50 Water:Acetonitrile (or DMSO if insoluble).

  • Marker: Spike a small aliquot with the linear precursor (if available) to verify separation.

Phase 2: Method Development (The "Scout" Gradient)
  • Column: Core-Shell C18, 2.1 x 100 mm, 2.7 µm (e.g., Kinetex, Cortecs, or Halo).

  • Mobile Phase A: 0.1% Formic Acid (or 0.05% TFA) in Water.

  • Mobile Phase B: 0.1% Formic Acid (or 0.05% TFA) in Acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Temperature: 60°C (Start high to collapse conformers).

  • Gradient: 5% B to 95% B over 10 minutes.

Phase 3: Optimization Logic

Use the following decision tree to optimize the separation based on the Scout run.

MethodOptimization Figure 2: Macrocycle Separation Optimization Logic Start Evaluate Scout Run (C18, 60°C) Decision1 Peak Shape? Start->Decision1 Broad Broad/Split Decision1->Broad Poor Sharp Sharp Decision1->Sharp Good ActionTemp Increase Temp to 70-80°C OR Change to TFA Broad->ActionTemp Decision2 Resolution (Rs) from Linear Precursor? Sharp->Decision2 ActionTemp->Decision2 PoorRs Rs < 1.5 Decision2->PoorRs Co-elution GoodRs Rs > 1.5 Decision2->GoodRs Resolved ActionSelectivity Switch to Phenyl-Hexyl OR Shallow Gradient PoorRs->ActionSelectivity Final Validate Method (Linearity, Precision) GoodRs->Final

Caption: Decision matrix for troubleshooting peak shape and resolution issues in macrocycle HPLC.

Phase 4: System Suitability Test (SST)

To ensure trustworthiness, every run sequence must include:

  • Blank Injection: To rule out carryover (macrocycles are "sticky").

  • Resolution Solution: A mix of the purified macrocycle and its closest eluting impurity (e.g., linear precursor).

    
     must be > 1.5.
    
  • Tailing Factor: Must be < 1.5 (indicates no secondary interactions/adsorption).

References

  • Fekete, S., et al. (2012). "Theory and practice of superficially porous particles." Journal of Chromatography A.

  • Gritti, F., & Guiochon, G. (2012). "Speed-resolution properties of columns packed with new 1.3 μm core-shell particles." Journal of Chromatography A.

  • Dolan, J. (2002). "The Importance of Temperature." LCGC North America.

  • Qian, J., et al. (2017).[4][5] "Tiered analytics for purity assessment of macrocyclic peptides in drug discovery." Journal of Pharmaceutical and Biomedical Analysis.

  • Agilent Technologies. (2019). "Retaining and Separating Polar Molecules – HILIC vs Reversed-Phase."

Sources

Safety Operating Guide

Navigating the Final Step: A Senior Application Scientist's Guide to the Proper Disposal of 1,2-Diiodo-4,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the journey of discovery does not conclude with the successful synthesis or application of a novel compound. A crucial, and often overlooked, final step is the safe and compliant disposal of all chemical waste. This guide provides a comprehensive, scientifically-grounded protocol for the proper disposal of 1,2-diiodo-4,5-dimethoxybenzene, ensuring the safety of laboratory personnel and the protection of our environment. As your trusted partner in research, we extend our expertise beyond the product to support you through the entire lifecycle of your critical reagents.

Immediate Safety and Hazard Assessment: Understanding the Risks

Before initiating any disposal procedure, a thorough understanding of the inherent hazards of this compound is paramount. While specific toxicity data for this compound is limited, its structure as a halogenated aromatic ether warrants a cautious approach.

Based on data from analogous compounds and general principles of chemical safety, the primary hazards include:

  • Eye Irritation: The Globally Harmonized System (GHS) classifies this compound as a substance that causes serious eye irritation.[1]

  • Skin and Respiratory Tract Irritation: Similar halogenated aromatic compounds are known to cause skin and respiratory irritation.[2][3]

  • Environmental Hazard: Iodinated organic compounds can be harmful to aquatic life and should not be released into the environment.[2][4] The iodine atoms on the benzene ring increase the molecular weight and lipophilicity, which can contribute to persistence and bioaccumulation in the environment.

Personal Protective Equipment (PPE): Your First Line of Defense

Adherence to a strict PPE protocol is non-negotiable. The following table outlines the minimum required PPE for handling this compound during disposal procedures.

Body PartRequired PPERationale
Eyes/Face Chemical safety goggles and a face shieldProtects against splashes and airborne particles that can cause serious eye irritation.[1]
Hands Nitrile or other chemically resistant glovesPrevents skin contact, which can lead to irritation.[2][3]
Body A fully buttoned laboratory coatProtects against accidental spills and contamination of personal clothing.
Respiratory Use in a well-ventilated area or with a fume hoodMinimizes the inhalation of any dust or vapors, which can cause respiratory tract irritation.[3]

Strategic Disposal Workflow: A Step-by-Step Guide

The proper disposal of this compound is a multi-step process that requires careful planning and execution. The following workflow is designed to ensure compliance with regulatory guidelines and to minimize risks.

DisposalWorkflow cluster_pre_disposal Pre-Disposal Phase cluster_disposal_path Disposal Pathway A Step 1: Segregate Waste B Step 2: Select Appropriate Waste Container A->B Halogenated Organic Solid C Step 3: Label Container Accurately B->C Securely Closed D Step 4: Store Temporarily in a Designated Area C->D Ready for Pickup E Step 5: Arrange for Professional Disposal D->E Contact EHS

Caption: Decision workflow for the disposal of this compound.

Experimental Protocol: Detailed Disposal Steps

1. Waste Segregation: The Foundation of Safe Disposal

The principle of waste segregation is fundamental to preventing dangerous chemical reactions and ensuring that waste streams are handled appropriately.

  • Action: Collect all waste containing this compound, including residual solid, contaminated labware (e.g., weighing boats, spatulas), and contaminated PPE (e.g., gloves), in a designated waste container.

  • Causality: As a halogenated organic compound, this compound must be segregated from non-halogenated organic waste.[5][6] This is because the disposal methods, particularly incineration, require different conditions for halogenated compounds to prevent the formation of toxic byproducts like dioxins and furans.

2. Waste Container Selection: Containment is Key

The choice of a waste container is critical for the safe temporary storage and transport of chemical waste.

  • Action: Use a clearly labeled, leak-proof, and chemically compatible container. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is recommended.

  • Causality: The container must be robust enough to prevent breakage and leakage.[5] The material must be chemically resistant to this compound and any solvents that may be present in the waste mixture.

3. Accurate Labeling: Communication for Compliance

Proper labeling of waste containers is a regulatory requirement and essential for the safety of all personnel who may handle the waste.

  • Action: Label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture. Indicate the approximate quantities of each component.

  • Causality: Accurate labeling provides essential information to your institution's Environmental Health and Safety (EHS) department and the ultimate disposal facility, ensuring that the waste is managed in accordance with federal, state, and local regulations.[5][6]

4. Temporary Storage: A Safe Holding Pattern

Waste containers should be stored in a designated, safe location pending pickup by your institution's EHS personnel.

  • Action: Store the sealed waste container in a well-ventilated, cool, and dry secondary containment bin within a designated satellite accumulation area in your laboratory.

  • Causality: Secondary containment will capture any potential leaks from the primary container. Storing in a designated area prevents accidental mixing with incompatible chemicals and ensures that the waste is not abandoned or misplaced.

5. Professional Disposal: The Final Step

The final disposal of this compound must be handled by a licensed hazardous waste disposal company.

  • Action: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Causality: The U.S. Environmental Protection Agency (EPA) mandates that hazardous waste be disposed of at a permitted Treatment, Storage, and Disposal Facility (TSDF).[7] For halogenated organic compounds like this compound, the most common and effective disposal method is high-temperature incineration.[6][8] This process is designed to completely destroy the organic molecule, converting it to carbon dioxide, water, and inorganic halides.

Emergency Procedures: Preparedness is Paramount

In the event of a spill or exposure, immediate and appropriate action is crucial.

Spill Response:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Control and Contain: If it is safe to do so, prevent the spread of the solid material. Avoid creating dust.

  • Clean-up: For small spills, carefully sweep up the material and place it in a labeled hazardous waste container.[9] For larger spills, contact your institution's EHS department for assistance.

  • Decontaminate: Thoroughly decontaminate the spill area with a suitable solvent (e.g., ethanol or acetone) and then wash with soap and water. Collect all cleaning materials as hazardous waste.

Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][10]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[3][10] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

By adhering to these scientifically sound and procedurally detailed guidelines, you can ensure the safe and compliant disposal of this compound, upholding your commitment to laboratory safety and environmental stewardship.

References

  • Iodine Disposal For Businesses - Collect and Recycle. Collect and Recycle. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. University of Delaware. [Link]

  • Hazardous Waste Segregation. University of Wisconsin-Madison. [Link]

  • Iodine - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Production, Import/Export, Use, and Disposal. Agency for Toxic Substances and Disease Registry. [Link]

  • SAFETY DATA SHEET. (2025-09-12). Thermo Fisher Scientific. [Link]

  • This compound | C8H8I2O2 | CID 4093342 - PubChem. National Center for Biotechnology Information. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - EPA NEPS. U.S. Environmental Protection Agency. [Link]

  • Method for recycling iodine from production waste liquid of X-CT series contrast agents - Google Patents. (2014-01-15).
  • 1,4-Diiodo-2,5-dimethoxybenzene | CAS#:51560-21-5 | Chemsrc. (2025-08-25). Chemsrc. [Link]

  • Environmental Health and Safety Disposal of Iodine - Case Western Reserve University. Case Western Reserve University. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Diiodo-4,5-dimethoxybenzene
Reactant of Route 2
1,2-Diiodo-4,5-dimethoxybenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.